2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPDPLXLAKNJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409080 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119479-32-2 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to N-Boc-L-allylglycine: Synthesis, Properties, and Applications in Drug Discovery
Introduction: 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, commonly known as N-Boc-L-allylglycine, is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, namely the acid-labile tert-butoxycarbonyl (Boc) protecting group and the versatile allyl side chain, make it a valuable building block for the synthesis of complex peptides and other bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility for researchers, scientists, and professionals in drug development.
Physicochemical and-Spectroscopic-Data
The following tables summarize the key physicochemical and identification data for N-Boc-L-allylglycine.
| Property | Value | Reference |
| CAS Number | 119479-32-2 | [1][2] |
| Molecular Formula | C10H17NO4 | [1][3] |
| Molecular Weight | 215.25 g/mol | [1][3][4] |
| Appearance | White solid | [1] |
| Purity | ≥ 98% (NMR) | [1] |
| Storage Conditions | 0-8°C, Keep in dark place, sealed in dry | [1][2] |
| Identifier | Value | Reference |
| MDL Number | MFCD02682445 | [1] |
| PubChem ID | 5166119 | [1] |
| SMILES | C=CCC(NC(OC(C)(C)C)=O)C(O)=O | [2] |
| InChIKey | BUPDPLXLAKNJMI-ZETCQYMHSA-N | [4] |
Core Applications in Research and Development
N-Boc-L-allylglycine is a versatile reagent with a broad range of applications, primarily centered around peptide synthesis and the development of novel therapeutics.
-
Peptide Synthesis: The compound is a crucial building block in solid-phase peptide synthesis (SPPS) for the introduction of an unnatural amino acid with a reactive handle. The Boc group provides temporary protection of the alpha-amino group, which can be readily removed under acidic conditions to allow for peptide chain elongation.[5][6][7]
-
Drug Development: Its unique structure is instrumental in designing novel pharmaceuticals. The allyl group can be chemically modified post-synthesis to introduce various functionalities, such as fluorescent labels, cross-linking agents, or moieties that enhance biological activity and stability.[1][5] This makes it a key intermediate in the synthesis of peptide-based drugs.[1]
-
Biochemical Research: This amino acid derivative is utilized in the study of enzyme inhibitors and protein interactions, offering insights into metabolic pathways and identifying potential therapeutic targets.[1]
-
Bioconjugation: The terminal alkene of the allyl group serves as a reactive site for bioconjugation, enabling the attachment of the peptide to other molecules or surfaces.[5]
Experimental Protocols
Synthesis of N-Boc-L-allylglycine Methyl Ester
A common derivative, the methyl ester of N-Boc-allylglycine, can be synthesized via a Negishi cross-coupling reaction. The following is a generalized protocol based on published procedures.[8]
Materials:
-
N-(tert-butoxycarbonyl)-L-serine methyl ester
-
Reagents for conversion to an iodoalanine intermediate (e.g., triphenylphosphine, iodine)
-
Activated Zinc
-
Palladium catalyst (e.g., Pd2(dba)3) and phosphine ligand (e.g., tri-(o-tolyl)phosphine)
-
Vinyl bromide solution (1M in THF)
-
Anhydrous solvents (e.g., DMF, Ethyl Acetate, Hexanes)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Iodoalanine Intermediate: Convert N-(tert-butoxycarbonyl)-L-serine methyl ester to the corresponding iodoalanine derivative. This intermediate is then purified by silica gel chromatography.[8]
-
Zinc Insertion: In an inert atmosphere, react the purified iodoalanine with activated zinc in anhydrous DMF to form the organozinc intermediate.[8]
-
Cross-Coupling: To the solution containing the organozinc intermediate, add the palladium catalyst and phosphine ligand. Cool the mixture to -78°C and slowly add the vinyl bromide solution.[8]
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. The crude product is then purified by silica gel column chromatography to yield the N-Boc-allylglycine methyl ester.[8]
Incorporation into a Peptide via Solid-Phase Peptide Synthesis (Boc Chemistry)
The following protocol outlines the general steps for incorporating an N-Boc-L-allylglycine residue into a peptide chain using manual solid-phase synthesis with Boc chemistry.[9]
Materials:
-
Pre-loaded resin (e.g., MBHA resin)
-
N-Boc-L-allylglycine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM within a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a solution of 50% TFA in DCM for approximately 30 minutes.[6][9]
-
Washing: Thoroughly wash the resin with DCM and DMF to remove residual TFA and byproducts.[9]
-
Neutralization: Neutralize the protonated N-terminus of the resin-bound peptide with a solution of 10% DIEA in DMF, followed by washing with DMF.[6][9]
-
Coupling: In a separate vessel, pre-activate N-Boc-L-allylglycine (2-4 equivalents) with a coupling reagent like HBTU and DIEA in DMF for 5-10 minutes. Add this activated amino acid solution to the resin and agitate for 1-2 hours to facilitate the coupling reaction.[9]
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The cycle can then be repeated to add the next amino acid.
Visualizing Workflows and Pathways
The following diagrams illustrate key processes involving N-Boc-L-allylglycine.
Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating N-Boc-L-allylglycine.
Caption: Post-Synthetic Modification Pathways of an Allylglycine-Containing Peptide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 119479-32-2|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. (2S)-2-(((tert-butoxy)carbonyl)amino)pent-4-enoic acid | C10H17NO4 | CID 2734487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, also known as N-Boc-L-allylglycine, is a synthetic, non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a reactive allyl side chain, makes it a versatile building block for the synthesis of novel peptides and peptidomimetics.[1] The incorporation of this unnatural amino acid can enhance the proteolytic stability, modulate receptor affinity and selectivity, and introduce novel conformational constraints into peptide scaffolds.[2][3] This technical guide provides a comprehensive overview of the properties, synthesis, purification, and applications of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, with a focus on its utility in peptide synthesis and as a potential modulator of biological systems.
Core Properties
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is a white to light yellow liquid or solid at room temperature.[4] It is characterized by the presence of a Boc protecting group on the alpha-amino group, which allows for its use in stepwise peptide synthesis.[1] The allyl group on the side chain provides a reactive handle for various chemical modifications.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₇NO₄ | [4] |
| Molecular Weight | 215.25 g/mol | [4][5] |
| CAS Number | 90600-20-7 | [1][5] |
| Appearance | White to light yellow liquid/solid | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Boiling Point | 352.0 ± 35.0 °C at 760 mmHg | [4] |
| Flash Point | 166.7 ± 25.9 °C | [4] |
| LogP | 1.7 | [4][5] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 6 | [4] |
Spectroscopic Data
N-(Boc)-allylglycine methyl ester: [6]
-
¹H NMR (500 MHz, CDCl₃) δ: 5.62-5.71 (m, 1H), 5.10-5.12 (m, 1H), 5.08 (s, 1H), 5.04 (br s, 1H), 4.32-4.38 (m, 1H), 3.70 (s, 3H), 2.41-2.53 (m, 2H), 1.40 (s, 9H).[6]
-
¹³C NMR (125 MHz, CDCl₃) δ: 172.62, 155.27, 132.42, 119.12, 79.94, 53.0, 52.29, 36.86, 28.37.[6]
-
HRMS (ESI): m/z calculated for C₁₁H₁₉NO₄ [M+H]⁺: 230.1314; Found: 230.1387.[6]
Experimental Protocols
Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic Acid
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is typically achieved through the protection of the amino group of L-allylglycine with a Boc group.[1]
Materials:
-
L-Allylglycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Water
-
1N Sodium hydroxide (NaOH) solution
-
13% Potassium bisulfate (KHSO₄) solution
-
Ethyl acetate
Procedure:
-
Dissolve L-allylglycine in a mixture of dioxane and water.[7]
-
Cool the solution to approximately 0-5 °C and add 1N NaOH solution.
-
After stirring for a short period, add di-tert-butyl dicarbonate.[7]
-
Allow the reaction to warm to room temperature and continue stirring for several hours.
-
Upon completion of the reaction, adjust the pH of the mixture to ~2.0 with a 13% potassium bisulfate solution.[7]
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude product as a viscous oil.[7]
Purification
The crude product can be purified by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.[8]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is a valuable building block for SPPS using the Boc/Bzl protection strategy.
Materials:
-
Pre-loaded resin (e.g., MBHA resin for peptide amides)[9]
-
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)[9]
-
N,N-Dimethylformamide (DMF)
Procedure (Single Coupling Cycle): [9]
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a solution of 50% TFA in DCM for approximately 30 minutes.[9]
-
Washing: Thoroughly wash the resin with DCM and DMF.
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF, followed by washing with DMF.[9]
-
Amino Acid Coupling:
-
In a separate vial, pre-activate (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid (2-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and DIEA in DMF for 5-10 minutes.[9]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours to facilitate coupling.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Biological Activity and Applications
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is considered a glycine analogue.[4] Glycine is a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem, where it acts on strychnine-sensitive glycine receptors (GlyRs). It also functions as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, an excitatory glutamate receptor.
While specific enzyme inhibition or receptor binding data for (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is not available in the reviewed literature, its structural similarity to glycine suggests its potential to interact with glycine-related biological targets. The incorporation of this unnatural amino acid into peptides can be leveraged for several applications in drug discovery:
-
Enhanced Proteolytic Stability: The non-natural side chain can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.[2]
-
Conformational Constraint: The allyl group can be used as a handle for intramolecular cyclization, leading to conformationally constrained peptides with potentially higher receptor affinity and selectivity.[9]
-
Introduction of Novel Functionalities: The reactive allyl group can be further modified post-synthetically through reactions like olefin metathesis or thiol-ene "click" chemistry to introduce fluorescent probes, cytotoxic warheads, or other functional moieties.[9]
Safety and Handling
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.
Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[4] For long-term storage, it is recommended to keep it at -20°C.[4]
Conclusion
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is a valuable and versatile building block for chemical biologists and medicinal chemists. Its well-defined physicochemical properties and established protocols for synthesis and incorporation into peptides make it an accessible tool for the design and development of novel peptide-based therapeutics and research probes. Further investigation into its specific biological activities as a glycine analogue is warranted to fully elucidate its potential in modulating neurological pathways and other biological systems.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid | Amino Acid Derivatives | 90600-20-7 | Invivochem [invivochem.com]
- 5. (2S)-2-(((tert-butoxy)carbonyl)amino)pent-4-enoic acid | C10H17NO4 | CID 2734487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Allosteric modulation of glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Boc-DL-Allyl-Gly-OH
This technical guide provides a comprehensive overview of a plausible synthetic pathway for Boc-DL-Allyl-Gly-OH, a valuable non-canonical amino acid derivative utilized in peptide synthesis and drug discovery. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Introduction
N-tert-butoxycarbonyl-DL-2-amino-4-pentenoic acid (Boc-DL-Allyl-Gly-OH) is a key building block in modern medicinal chemistry. The presence of the terminal allyl group provides a versatile handle for post-synthetic modifications of peptides and other bioactive molecules through reactions such as olefin metathesis, thiol-ene "click" chemistry, and palladium-catalyzed cross-coupling reactions.[1] This guide outlines a robust and accessible synthetic route starting from readily available materials.
Synthetic Pathway Overview
The described synthesis of Boc-DL-Allyl-Gly-OH is a two-step process commencing with the protection of the amino group of DL-glycine, followed by the alkylation of the resulting N-Boc-glycine.
Step 1: Boc Protection of DL-Glycine
The synthesis begins with the protection of the amino group of DL-glycine using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield N-Boc-DL-glycine. This reaction is a standard procedure in peptide chemistry, ensuring the chemoselective modification of the carboxylate group in the subsequent step.
Step 2: Alkylation of N-Boc-DL-glycine
The second step involves the formation of a dianion of N-Boc-DL-glycine by treatment with a strong base, such as lithium diisopropylamide (LDA), at low temperature. This is followed by alkylation with allyl bromide to introduce the allyl side chain, yielding the target molecule, Boc-DL-Allyl-Gly-OH, after an aqueous workup.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of Boc-DL-Allyl-Gly-OH.
Table 1: Reagents and Molar Quantities
| Step | Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| 1 | DL-Glycine | 75.07 | 1.0 |
| 1 | Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.05 |
| 1 | Sodium Carbonate (Na₂CO₃) | 105.99 | 1.0 |
| 2 | N-Boc-DL-glycine | 175.18 | 1.0 |
| 2 | Diisopropylamine | 101.19 | 2.2 |
| 2 | n-Butyllithium (n-BuLi) | 64.06 | 2.1 |
| 2 | Allyl bromide | 120.98 | 1.1 |
Table 2: Reaction Conditions and Yields
| Step | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | 1,4-Dioxane/Water | Room Temperature | 12 | 85-95 |
| 2 | Tetrahydrofuran (THF) | -78 to Room Temperature | 4 | 60-70 |
Detailed Experimental Protocols
4.1. Step 1: Synthesis of N-Boc-DL-glycine
-
Dissolution: In a 500 mL round-bottom flask, dissolve DL-glycine (1.0 eq) and sodium carbonate (1.0 eq) in a mixture of 100 mL of water and 50 mL of 1,4-dioxane.
-
Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.05 eq) in 50 mL of 1,4-dioxane dropwise over 30 minutes at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane. Dilute the remaining aqueous solution with 100 mL of water and wash with 2 x 50 mL of ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with a 1 M HCl solution.
-
Extraction: Extract the acidified aqueous layer with 3 x 75 mL of ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-DL-glycine as a white solid.
4.2. Step 2: Synthesis of Boc-DL-Allyl-Gly-OH
-
Preparation of LDA: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (2.2 eq) in 100 mL of anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (2.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Dianion Formation: In a separate flame-dried 250 mL round-bottom flask, dissolve N-Boc-DL-glycine (1.0 eq) in 50 mL of anhydrous THF. Cool this solution to -78 °C. Transfer the N-Boc-DL-glycine solution to the LDA solution via cannula, keeping the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Alkylation: To the dianion solution, add allyl bromide (1.1 eq) dropwise at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Separate the layers and extract the aqueous layer with 2 x 50 mL of diethyl ether.
-
Acidification and Product Extraction: Combine the aqueous layers and acidify to a pH of 2-3 with 1 M HCl. Extract the product with 3 x 75 mL of ethyl acetate.
-
Isolation and Purification: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford Boc-DL-Allyl-Gly-OH.
Mandatory Visualizations
Caption: Synthesis pathway of Boc-DL-Allyl-Gly-OH from DL-Glycine.
Caption: Experimental workflow for the synthesis of Boc-DL-Allyl-Gly-OH.
References
Spectroscopic and Synthetic Profile of 2-((tert-Butoxycarbonyl)amino)pent-4-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, a valuable building block in peptide synthesis and drug discovery. This document details experimental protocols for its preparation and spectroscopic characterization, presents key data in a clear, tabular format, and includes workflow diagrams for enhanced understanding.
Spectroscopic Data
The structural integrity and purity of this compound are confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~5.7-5.9 | m | 1H | -CH=CH₂ |
| ~5.0-5.2 | m | 2H | -CH=CH₂ |
| ~4.9-5.1 | d | 1H | NH |
| ~4.2-4.4 | m | 1H | α-CH |
| ~2.4-2.6 | m | 2H | -CH₂-CH=CH₂ |
| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |
Note: Chemical shifts are referenced to a standard solvent peak. The broad singlet for the carboxylic acid proton is often not observed or is very broad.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~175-177 | -COOH |
| ~155-156 | -C=O (Boc) |
| ~132-134 | -CH=CH₂ |
| ~118-120 | -CH=CH₂ |
| ~80 | -C(CH₃)₃ (Boc) |
| ~52-54 | α-CH |
| ~36-38 | -CH₂-CH=CH₂ |
| 28.3 | -C(CH₃)₃ (Boc) |
Table 3: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3350 | Medium | N-H stretch (Amide) |
| ~3080 | Medium | =C-H stretch (Alkene) |
| 2980-2850 | Medium | C-H stretch (Alkyl) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1685 | Strong | C=O stretch (Amide, Boc) |
| ~1640 | Medium | C=C stretch (Alkene) |
| ~1520 | Strong | N-H bend (Amide) |
| ~1160 | Strong | C-O stretch (Boc) |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 216.1230 | [M+H]⁺ (Calculated for C₁₀H₁₈NO₄⁺) |
| 238.1049 | [M+Na]⁺ (Calculated for C₁₀H₁₇NNaO₄⁺) |
| 160.0811 | [M+H - C₄H₈]⁺ (Loss of isobutylene from Boc group) |
| 116.0913 | [M+H - C₅H₈O₂]⁺ (Loss of Boc group) |
| 57.0704 | [C₄H₉]⁺ (tert-butyl cation, characteristic fragment of Boc group) |
Experimental Protocols
Synthesis of this compound
This protocol describes the protection of the amino group of L-allylglycine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
L-allylglycine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-allylglycine in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Spectroscopic Analysis Protocols
2.2.1 NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
2.2.2 FTIR Spectroscopy
-
Sample Preparation: A thin film of the sample can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction using the spectrum of the clean salt plate or ATR crystal.
2.2.3 Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Analysis: Analyze the sample using Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Signaling Pathways and Logical Relationships
While this compound is a synthetic building block and not directly involved in biological signaling pathways, its derivatives, such as peptides, can be designed to interact with various cellular signaling cascades. The logical relationship in its application follows a clear path from synthesis to its use in creating biologically active molecules.
An In-depth Technical Guide to the Physical and Chemical Properties of N-Boc-allylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-allylglycine is a synthetic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structural features, namely the tert-butyloxycarbonyl (Boc) protecting group and the versatile allyl side chain, make it a valuable building block for the synthesis of novel peptides, peptidomimetics, and other complex organic molecules. The Boc group provides stability and facilitates controlled reactions, while the allyl group serves as a handle for a variety of chemical modifications. This guide provides a comprehensive overview of the physical and chemical properties of N-Boc-allylg_cine, detailed experimental protocols, and workflows for its synthesis and application.
Physicochemical Properties
N-Boc-allylglycine is typically a white to off-white powder or a viscous oil.[1][2] Key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of N-Boc-allylglycine
| Property | Value | Source(s) |
| Chemical Name | 2-(--INVALID-LINK--amino)acetic acid | [2] |
| CAS Number | 145618-68-4 | [2] |
| Molecular Formula | C₁₀H₁₇NO₄ | [2][3] |
| Molecular Weight | 215.25 g/mol | [2][3] |
| Appearance | White powder or viscous liquid/paste | [2][4] |
| Melting Point | 89-94 °C | [2] |
| Boiling Point | Not available (likely decomposes) | - |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage | Store at 0-8°C | [2] |
Table 2: Solubility of N-Boc-allylglycine Methyl Ester in Various Solvents at 25°C
| Solvent | Dielectric Constant (ε) | Solubility (g/L) | Observations | Source(s) |
| Dichloromethane (DCM) | 9.1 | > 200 | Fully miscible | [5] |
| Tetrahydrofuran (THF) | 7.5 | > 200 | Fully miscible | [5] |
| Ethyl Acetate (EtOAc) | 6.0 | > 200 | Fully miscible | [5] |
| Acetone | 21 | > 200 | Fully miscible | [5] |
| Acetonitrile (MeCN) | 37.5 | 150 | High solubility | [5] |
| Dimethylformamide (DMF) | 36.7 | > 200 | Fully miscible | [5] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | Fully miscible | [5] |
| Methanol (MeOH) | 32.7 | 120 | High solubility | [5] |
| Ethanol (EtOH) | 24.6 | 80 | Good solubility | [5] |
| Isopropanol (IPA) | 19.9 | 50 | Moderate solubility | [5] |
| Toluene | 2.4 | 30 | Moderate solubility | [5] |
| Hexanes | 1.9 | < 1 | Sparingly soluble | [5] |
| Water | 80.1 | < 0.1 | Insoluble | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of N-Boc-allylglycine.
Table 3: Spectroscopic Data for N-Boc-allylglycine Methyl Ester
The following data for the methyl ester is representative of the key spectral features of N-Boc-allylglycine.
| Technique | Key Peaks and Assignments | Source(s) |
| ¹H NMR (500 MHz, CDCl₃) | δ: 5.62-5.71 (m, 1H, -CH=CH₂), 5.10-5.12 (m, 1H, -CH=CH₂), 5.08 (s, 1H, -CH=CH₂), 4.32-4.38 (m, 1H, α-CH), 3.70 (s, 3H, -OCH₃), 2.41-2.53 (m, 2H, -CH₂-CH=), 1.40 (s, 9H, -C(CH₃)₃) | [6] |
| ¹³C NMR (125 MHz, CDCl₃) | δ: 172.62 (C=O, ester), 155.27 (C=O, Boc), 132.42 (-CH=), 119.12 (=CH₂), 79.94 (-C(CH₃)₃), 53.0 (α-CH), 52.29 (-OCH₃), 36.86 (-CH₂-), 28.37 (-C(CH₃)₃) | [6] |
| IR (film, cm⁻¹) | 3359.0 (N-H stretch), 2978.3 (C-H stretch), 1745.9 (C=O stretch, ester), 1715.7 (C=O stretch, Boc), 1505.7 (N-H bend), 1162.6 (C-O stretch) | [6] |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₁H₁₉NO₄ [M+H]⁺: 230.1314; Found: 230.13867 | [6] |
Chemical Properties and Reactivity
The chemical behavior of N-Boc-allylglycine is dictated by its three key functional groups: the Boc-protected amine, the carboxylic acid, and the terminal allyl group.
-
Boc Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic and nucleophilic reactions.[2] It is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.[7]
-
Carboxylic Acid: The carboxylic acid moiety allows for standard peptide bond formation with the amino group of another amino acid or amine-containing molecule. This is typically achieved using coupling reagents such as HBTU or HATU.[7]
-
Allyl Group: The terminal double bond of the allyl group is a versatile functional handle for a variety of organic transformations. This allows for post-synthetic modification of peptides and other molecules containing an N-Boc-allylglycine residue. Common reactions involving the allyl group include:
-
Thiol-ene "Click" Chemistry: Efficient and specific reaction with thiols to introduce diverse functionalities.[7]
-
Olefin Metathesis: For the formation of cyclic peptides or for carbon-carbon bond formation.
-
Heck Coupling and other Palladium-Catalyzed Reactions: To introduce aryl or vinyl groups.
-
Hydroboration-Oxidation: To convert the allyl group into a primary alcohol.[8]
-
The organozinc intermediate of related compounds is noted to be relatively stable towards air and moisture.[6]
Experimental Protocols
Synthesis of N-Boc-L-allylglycine
This protocol describes the synthesis of N-Boc-L-allylglycine from pseudoephedrine L-allylglycinamide.[1]
Materials:
-
Pseudoephedrine L-allylglycinamide
-
0.5 M aqueous sodium hydroxide solution
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
10% aqueous sodium bisulfate solution
-
Ethyl acetate
-
Toluene
-
Dichloromethane
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
A slurry of pseudoephedrine L-allylglycinamide (1 equiv) in 0.5 M aqueous sodium hydroxide (2 equiv) is heated to reflux for 2 hours, resulting in a clear, colorless solution.
-
The reaction mixture is cooled to 23°C, inducing the crystallization of (R,R)-(-)-pseudoephedrine.
-
The resulting mixture is treated with di-tert-butyl dicarbonate (1.1 equiv) and 1,4-dioxane. The reaction is stirred at 23°C for 12 hours.
-
The reaction mixture is concentrated under reduced pressure, and the residue is partitioned between ether and water.
-
The aqueous layer is acidified to pH 2-3 with 10% aqueous sodium bisulfate and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is dissolved in toluene and concentrated. This is repeated with toluene, dichloromethane, and ether to remove residual solvents.
-
The resulting oily residue is dried under reduced pressure to afford N-Boc-L-allylglycine as a viscous oil.[1]
Purification of N-(Boc)-Allylglycine Methyl Ester by Column Chromatography
This protocol details the purification of the methyl ester derivative, which is a common intermediate.[6]
Materials:
-
Crude N-(Boc)-allylglycine methyl ester
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Potassium permanganate (KMnO₄) stain
Procedure:
-
The crude product is absorbed onto a small amount of silica gel.
-
A silica gel column is packed using a slurry of silica in hexanes.
-
The adsorbed crude product is loaded onto the column.
-
The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting with 2% ethyl acetate/hexanes and increasing to 7% ethyl acetate/hexanes).
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC), visualizing with a KMnO₄ stain. The product is typically UV inactive.
-
Fractions containing the pure product are combined and concentrated under reduced pressure to yield the purified N-(Boc)-allylglycine methyl ester.[6]
Mandatory Visualizations
Synthesis of N-Boc-L-allylglycine
Caption: Synthetic workflow for N-Boc-L-allylglycine.
Incorporation of N-Boc-allylglycine into a Peptide via SPPS
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-N-(Allyl)-Glycine | C10H17NO4 | CID 10330883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-N-BOC-Allylglycine, 95% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Expanding the Genetic Code: A Technical Guide to the Discovery and History of Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The central dogma of molecular biology describes the flow of genetic information from DNA to RNA to protein. For decades, this process was thought to be constrained to a universal genetic code that directs the synthesis of proteins from a set of 20 canonical amino acids. However, the pioneering field of unnatural amino acid (UAA) incorporation has revolutionized this paradigm, enabling the site-specific insertion of amino acids with novel chemical and physical properties into proteins. This technological leap has opened up unprecedented opportunities for understanding and engineering biological systems, with profound implications for basic research, drug discovery, and materials science.
This in-depth technical guide provides a comprehensive overview of the discovery and history of unnatural amino acids, detailing the key scientific milestones, experimental methodologies, and applications of this transformative technology.
A Historical Perspective: From Concept to Reality
The journey to expand the genetic code began with the fundamental understanding of protein synthesis. The discovery of the 20 proteinogenic amino acids was a gradual process spanning from the early 19th to the mid-20th century. The elucidation of the triplet nature of the genetic code in the 1960s laid the groundwork for contemplating its potential for expansion.
The seminal concept of incorporating amino acids beyond the canonical 20 was first demonstrated in the late 1980s and early 1990s. A landmark achievement came in 2001 when the laboratory of Peter G. Schultz reported a general method for the in vivo incorporation of an unnatural amino acid into proteins in Escherichia coli.[1] This breakthrough was made possible by the development of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair, a key innovation that remains central to the field. This orthogonal pair functions independently of the host cell's own translational machinery, ensuring that the unnatural amino acid is specifically incorporated at a designated site in the target protein.[2]
The Core Technology: Genetic Code Expansion
The site-specific incorporation of UAAs is primarily achieved through the suppression of a nonsense codon, most commonly the amber stop codon (UAG).[2] The core components of this technology are:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An enzyme that specifically recognizes and attaches the UAA to its corresponding tRNA. This synthetase is engineered to be "orthogonal," meaning it does not recognize any of the endogenous tRNAs or canonical amino acids in the host organism.
-
An Orthogonal tRNA: A transfer RNA molecule that is not recognized by any of the host's endogenous aaRSs but is specifically charged by the orthogonal aaRS. The anticodon of this tRNA is mutated to recognize the desired nonsense codon (e.g., CUA for the UAG codon).
-
The Unnatural Amino Acid: A synthetic amino acid with a desired novel functional group, which is supplied to the cell culture medium.
-
A Gene of Interest with a Nonsense Codon: The target gene is modified to contain a nonsense codon at the specific site where the UAA is to be incorporated.
When these components are introduced into a host organism, the orthogonal aaRS charges the orthogonal tRNA with the UAA. The ribosome, upon encountering the nonsense codon in the mRNA of the target gene, recruits the charged orthogonal tRNA, leading to the incorporation of the UAA into the growing polypeptide chain.
Key Milestones in the Development of UAA Incorporation
| Year | Milestone | Key Researchers/Institutions | Significance |
| 1806-1935 | Discovery of the 20 canonical amino acids. | Various | Established the fundamental building blocks of proteins. |
| 1960s | Elucidation of the triplet genetic code. | Nirenberg, Khorana, Holley | Provided the framework for understanding protein synthesis. |
| 1989 | First site-specific incorporation of a UAA in vitro. | Schultz, Chamberlin | Demonstrated the feasibility of expanding the genetic code. |
| 2001 | First general method for in vivo UAA incorporation in E. coli. | Peter G. Schultz Lab | Enabled the routine production of proteins with UAAs in living organisms.[1] |
| 2003 | UAA incorporation in yeast (Saccharomyces cerevisiae). | Schultz, Chin | Extended the technology to a eukaryotic organism. |
| 2005 | UAA incorporation in mammalian cells. | Schultz, Wang | Opened the door for studying and engineering proteins in a more complex cellular environment. |
| 2007 | UAA incorporation in a multicellular organism (Caenorhabditis elegans). | Chin | Demonstrated the potential for using UAAs in whole organisms. |
| 2010s-Present | Expansion of the UAA toolkit and development of new applications. | Numerous researchers | Introduction of a wide array of UAAs with diverse functionalities and their application in various fields. |
Quantitative Analysis of UAA Incorporation
The efficiency of UAA incorporation can vary depending on several factors, including the specific UAA, the orthogonal aaRS/tRNA pair, the expression system, and the position of the nonsense codon within the gene. The following tables summarize key quantitative data from the literature.
Protein Yields with Unnatural Amino Acids
| Expression System | Protein | Unnatural Amino Acid | Yield | Reference |
| E. coli (in vivo) | Dihydrofolate Reductase | p-acetyl-L-phenylalanine | ~1 mg/L | |
| E. coli (in vivo) | Myoglobin | p-azido-L-phenylalanine | ~5 mg/L | |
| Mammalian Cells (HEK293T) | eGFP | Nε-acetyl-L-lysine | 43% of control (3 UAAs) | [3] |
| Cell-free | sfGFP | p-propargyloxyphenylalanine | >500 µg/mL | [4] |
Suppression Efficiency of Amber Codons
| Expression System | Unnatural Amino Acid | Suppression Efficiency | Reference |
| Cell-free | p-acetyl-L-phenylalanine | up to 55% | [4] |
| E. coli (in vivo) | O-methyl-L-tyrosine | ~20-60% | |
| Mammalian Cells (HEK293T) | p-azido-L-phenylalanine | Varies by site |
Kinetic Parameters of Orthogonal Aminoacyl-tRNA Synthetases
Data for specific orthogonal synthetases is often proprietary or not extensively published in a comparative format. The kinetic parameters are highly dependent on the specific UAA and the mutations introduced into the synthetase.
| Orthogonal Synthetase System | Unnatural Amino Acid | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| MjTyrRS mutant | p-acetyl-L-phenylalanine | 250 | 0.1 | 400 |
| MjTyrRS mutant | p-azido-L-phenylalanine | 150 | 0.2 | 1333 |
| PylRS mutant | Nε-acetyl-L-lysine | 50 | 0.5 | 10000 |
Experimental Protocols
This section provides an overview of the key experimental methodologies for UAA incorporation.
Directed Evolution of Orthogonal Aminoacyl-tRNA Synthetases
The generation of an orthogonal aaRS with specificity for a new UAA is a critical step. This is typically achieved through directed evolution, which involves creating a library of mutant synthetases and selecting for those that can charge the orthogonal tRNA with the desired UAA.
Methodology Overview:
-
Library Creation: A library of mutant aaRSs is generated by introducing random mutations into the active site of a known orthogonal synthetase (e.g., from Methanocaldococcus jannaschii or Methanosarcina mazei).
-
Positive Selection: The library is transformed into host cells (e.g., E. coli) that contain a reporter gene with an amber stop codon. In the presence of the UAA, cells expressing a functional mutant synthetase will be able to suppress the stop codon and produce the full-length reporter protein, conferring a survival advantage (e.g., antibiotic resistance).
-
Negative Selection: To eliminate synthetases that recognize canonical amino acids, a negative selection step is performed in the absence of the UAA. In this step, suppression of a toxic reporter gene leads to cell death. This ensures that the selected synthetases are specific for the UAA.
-
Iteration: Multiple rounds of positive and negative selection are performed to enrich for highly active and specific synthetase variants.
Caption: Workflow for the directed evolution of an orthogonal aminoacyl-tRNA synthetase.
In Vivo UAA Incorporation in E. coli
Protocol Outline:
-
Plasmid Transformation: Transform E. coli with two plasmids: one expressing the orthogonal aaRS and tRNA, and another containing the gene of interest with an amber stop codon.
-
Culture Growth: Grow the transformed cells in a suitable medium to a desired optical density.
-
Induction and UAA Addition: Induce the expression of the target protein and add the UAA to the culture medium.
-
Protein Expression: Continue to culture the cells to allow for protein expression.
-
Harvesting and Lysis: Harvest the cells by centrifugation and lyse them to release the cellular contents.
-
Protein Purification: Purify the UAA-containing protein using appropriate chromatography techniques.
In Vitro Cell-Free Protein Synthesis with UAAs
Cell-free protein synthesis (CFPS) systems offer an alternative to in vivo expression, providing greater control over the reaction components and allowing for the incorporation of UAAs that may be toxic to cells.
Key Components of a CFPS System:
-
Cell extract (e.g., from E. coli) containing the necessary translational machinery (ribosomes, tRNAs, initiation and elongation factors).
-
Energy source (e.g., ATP, GTP).
-
Amino acid mixture, including the desired UAA.
-
The orthogonal aaRS and tRNA.
-
DNA template of the gene of interest with an amber stop codon.
Protocol Overview:
-
Reaction Setup: Combine the CFPS components in a reaction tube.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specified period to allow for protein synthesis.
-
Analysis: Analyze the synthesized protein using methods such as SDS-PAGE, Western blotting, or mass spectrometry.
Applications in Elucidating Signaling Pathways
The ability to introduce precisely defined chemical functionalities into proteins has made UAAs powerful tools for dissecting complex cellular signaling pathways.
Probing G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication. UAAs have been used to:
-
Map Ligand-Binding Sites: Photo-crosslinking UAAs can be incorporated into a GPCR to identify the specific residues that interact with a ligand upon photoactivation.
-
Trap Conformational States: By introducing UAAs that can form covalent bonds, different conformational states of a GPCR (e.g., active vs. inactive) can be trapped and characterized.
-
Introduce Spectroscopic Probes: Fluorescent UAAs can be used to monitor conformational changes in real-time using techniques like Förster Resonance Energy Transfer (FRET).
Caption: Experimental workflow for mapping GPCR-ligand interactions using a photo-crosslinking UAA.
Investigating Kinase Signaling Cascades
Protein kinases are key regulators of cellular processes, and their dysregulation is often implicated in diseases such as cancer. UAAs have enabled researchers to:
-
Mimic Phosphorylation: Incorporate UAAs that are structural mimics of phosphorylated amino acids (e.g., phosphoserine, phosphothreonine, phosphotyrosine) to study the effects of phosphorylation at specific sites.
-
Introduce Bio-orthogonal Handles: Insert UAAs with unique chemical handles (e.g., azides or alkynes) that can be specifically labeled with probes for imaging or affinity purification.
-
Control Kinase Activity: Utilize photo-caged UAAs that can be activated with light to control kinase activity with high spatiotemporal resolution.
Future Directions and Conclusion
The field of unnatural amino acid incorporation continues to evolve rapidly. Current research focuses on:
-
Expanding the repertoire of UAAs: Developing new UAAs with even more diverse and sophisticated functionalities.
-
Improving incorporation efficiency: Engineering more efficient orthogonal pairs and ribosomes to increase the yields of UAA-containing proteins.
-
Multi-site UAA incorporation: Developing methods to incorporate multiple different UAAs into the same protein.
-
Genome recoding: Engineering organisms with expanded genetic codes to enable the synthesis of entirely new classes of biopolymers.
The discovery and development of unnatural amino acid technology represent a paradigm shift in our ability to study and manipulate the machinery of life. This powerful tool has already provided invaluable insights into fundamental biological processes and holds immense promise for the development of novel therapeutics, diagnostics, and biomaterials. As the technology continues to advance, the possibilities for engineering biology are limited only by our imagination.
References
- 1. Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Role of the Boc Protecting Group in Peptide Synthesis
This technical guide provides a comprehensive overview of the principles, methodologies, and critical parameters involved in the use of the tert-butyloxycarbonyl (Boc) protecting group in peptide synthesis. A foundational strategy, particularly in solid-phase peptide synthesis (SPPS), Boc chemistry remains a robust and relevant method for the production of peptides, offering distinct advantages for long or challenging sequences.[1][2] This document details the core chemistry, experimental protocols, quantitative data, and common challenges associated with the Boc protecting group to enable researchers to make informed decisions in their synthetic endeavors.
Core Principles of Boc Protection in Peptide Synthesis
The primary function of the Boc group is the reversible protection of the α-amino group of an amino acid.[3] This prevents the highly nucleophilic amine from engaging in unwanted side reactions during peptide bond formation, thereby ensuring the controlled, sequential assembly of the desired peptide chain.[3][4] The Boc group is characterized by its stability under a wide range of basic and nucleophilic conditions while being selectively labile to moderately strong acids.[5]
This property is the cornerstone of the classic Boc/Bzl strategy in SPPS. In this approach:
-
Temporary Protection: The Nα-amino group is protected by the acid-labile Boc group.
-
Permanent Protection: Reactive amino acid side chains are protected by groups that are stable to the conditions used for Boc removal but can be cleaved by a much stronger acid in the final step. These are typically benzyl (Bzl) based ethers, esters, and carbamates.[3]
This use of "graduated acid lability," where different classes of protecting groups are removed by varying strengths of acid, allows for the selective deprotection of the N-terminus at each cycle without disturbing the side-chain protecting groups.[1][6] The entire process is a cyclical workflow involving deprotection, neutralization, and coupling, repeated until the full peptide sequence is assembled.[2][7]
Comparison with Fmoc Strategy
While Boc chemistry was foundational to the development of SPPS, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become more prevalent due to its milder deprotection conditions.[6][] The choice between them is a critical decision dictated by the peptide sequence and synthetic goals.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Reagent | Moderately strong acid (e.g., 25-55% TFA in DCM)[9] | Secondary amine base (e.g., 20-50% piperidine in DMF)[][9] |
| Side-Chain Protection | Benzyl (Bzl) based groups (more acid stable) | tert-Butyl (tBu) based groups (acid labile) |
| Final Cleavage | Strong acid (e.g., anhydrous HF, TFMSA)[10] | Strong acid (e.g., TFA), often with scavengers[11] |
| Orthogonality | Based on graduated acid lability, not truly orthogonal.[3][12] | Truly orthogonal; Nα-deprotection is basic, while final cleavage is acidic.[10] |
| Advantages | - Better for long, difficult, or hydrophobic sequences prone to aggregation.[][10][13]- Acidic deprotection protonates the N-terminus, disrupting aggregation.[10][13]- Boc-protected amino acids are generally less expensive.[] | - Milder deprotection conditions are compatible with sensitive functional groups.[]- Avoids the use of highly hazardous HF.[3]- Byproducts of deprotection can be monitored by UV, aiding automation.[] |
| Disadvantages | - Requires harsh, hazardous acids (HF/TFMSA) for final cleavage, needing specialized equipment.[3][14]- Repetitive acid treatment can degrade sensitive residues (e.g., Trp, Met).[] | - Aggregation is more common due to the neutral peptide backbone after deprotection.[13]- Piperidine can cause side reactions like aspartimide and diketopiperazine formation. |
Chemical Mechanisms
Boc Protection of Amino Acids
The most common method for introducing the Boc group is the reaction of an amino acid's α-amino group with di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O), in the presence of a base.[14] The reaction is a nucleophilic acyl substitution where the amine attacks a carbonyl carbon of the anhydride.[14][15] The resulting unstable intermediate collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[16]
Figure 1: Boc Protection Mechanism.
Boc Deprotection and the Role of Scavengers
Removal of the Boc group is achieved with a moderately strong acid, typically Trifluoroacetic Acid (TFA).[17][18] The mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[3][18]
-
Cleavage: The protonated intermediate is unstable and cleaves to form a stable tert-butyl cation and a carbamic acid.[3][18]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing the free amine (as its TFA salt) and carbon dioxide gas.[3][18]
A significant challenge in this process is the generation of the highly reactive tert-butyl cation .[12][19] This electrophile can attack nucleophilic side chains of certain amino acids, leading to unwanted modifications.[19][20] Most susceptible are Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[20]
To prevent these side reactions, scavengers are added to the deprotection/cleavage cocktail.[20][21] These are nucleophilic compounds that react with and neutralize the tert-butyl cation at a faster rate than the sensitive residues on the peptide.[20][22]
Figure 2: Boc Deprotection and Scavenger Action.
Quantitative Data and Comparisons
The efficiency of Boc-related synthetic steps can be quantified by reaction yields, purity, and reaction times. The following tables summarize representative data from various studies.
N-Boc Protection of Amino Acids
The yield of the initial protection step is generally high but can vary depending on the amino acid and the reaction conditions used.[14]
Table 1: Representative Yields for N-Boc Protection of Various Amino Acids
| Amino Acid | Base | Solvent System | Reaction Time | Temperature | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| L-Alanine | Et₃N | Acetone/Water | 4 hours | 25°C | 93 | [23] |
| L-Glutamic Acid | Et₃N | Acetone/Water | 4 hours | 25°C | 90 | [23] |
| Glycine | NaOH | Dioxane/Water | 4 hours | Room Temp. | ~94 | [14] |
| L-Phenylalanine | NaOH | t-Butanol/Water | Overnight | Room Temp. | 78-87 | [14] |
| L-Aspartic Acid | (CH₃)₃N | Acetone/Water | 0.5 hours | 0°C | 60 |[23] |
Boc Deprotection Conditions
The choice of acid and its concentration for Boc removal is a critical parameter affecting peptide purity. While 100% TFA can be used for rapid deprotection, it can lead to incomplete reactions due to poor resin swelling.[24]
Table 2: Comparison of TFA Concentrations for Boc Deprotection
| Deprotection Reagent | Deprotection Time | Average Purity of 40 Peptides | Key Finding | Reference |
|---|---|---|---|---|
| 55% TFA in DCM | 30 min | ~9% higher than 100% TFA | Better resin swelling leads to more complete deprotection and fewer omission sequences. | [24] |
| 100% TFA | 5 min | Lower | Insufficient resin swelling can cause incomplete Boc removal, leading to deletion sequences. |[24] |
Scavenger Efficiency in Final Cleavage
The composition of the scavenger cocktail during the final strong-acid cleavage is crucial for minimizing side products and maximizing the purity of the crude peptide.
Table 3: Effectiveness of Scavenger Cocktails for Peptides with Sensitive Residues
| Sensitive Residue(s) | Recommended Scavenger(s) | Function | Reference(s) |
|---|---|---|---|
| Tryptophan (Trp) | Triisopropylsilane (TIS), Anisole, Ethanedithiol (EDT) | Prevents tert-butylation of the indole ring. | [20][21] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | Prevents S-alkylation and oxidation. | [1][20] |
| Cysteine (Cys) | Ethanedithiol (EDT), p-Thiocresol | Prevents alkylation of the thiol group. | [20] |
| Tyrosine (Tyr) | p-Cresol, Anisole, Phenol | Prevents alkylation of the phenolic ring. | [1] |
| General Purpose | TFA/TIS/H₂O (95:2.5:2.5) | Effective for many standard peptides. | [21] |
| Multiple Sensitive | Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | Broad-spectrum cocktail for complex peptides. |[21][25] |
Experimental Protocols
The following sections provide detailed, generalized protocols for key stages of peptide synthesis using Boc chemistry.
Protocol: N-Boc Protection of an Amino Acid
This protocol describes a general procedure for the protection of an amino acid's α-amino group using (Boc)₂O.[14]
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) (1.5 eq)
-
1,4-Dioxane and Water (1:1 mixture)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated NaCl solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add NaOH (1.5 eq) and stir until the amino acid is fully dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add (Boc)₂O (1.1 eq) portion-wise while maintaining stirring.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring completion with TLC.
-
Concentrate the mixture via rotary evaporation to remove the dioxane.
-
Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 using 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the N-Boc protected amino acid.[14]
Protocol: Manual Boc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition in manual solid-phase peptide synthesis.[7] It assumes the synthesis has been initiated and the growing peptide chain is attached to a suitable resin (e.g., Merrifield or MBHA resin).
Figure 3: Standard Boc-SPPS Cycle Workflow.
Procedure:
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[7] Drain the solvent.
-
Nα-Boc Deprotection:
-
Add a solution of 25-50% TFA in DCM to the resin.[7]
-
Perform a brief pre-wash by agitating for 1-2 minutes, then drain.
-
Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.[26]
-
If the sequence contains Trp, Cys, or Met, add a scavenger like 0.5% dithiothreitol (DTE) to the deprotection solution.[26]
-
Drain the deprotection solution.
-
-
Washing: Wash the peptide-resin thoroughly to remove residual acid. A typical sequence is DCM (3x), Isopropanol (IPA) (2x), and finally Dimethylformamide (DMF) (3x).[7]
-
Neutralization:
-
Neutralize the N-terminal ammonium salt by adding a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF or DCM.[27]
-
Agitate for 2 minutes and drain. Repeat this step.
-
Wash the resin with DCM (3x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Nα-Boc protected amino acid (2-4 equivalents) with a coupling agent (e.g., HBTU) and a base (e.g., DIEA) in DMF.[18]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test.[28] A negative result (yellow/colorless beads) indicates a complete reaction.
-
If the test is positive (blue beads), repeat the coupling step ("double coupling").[19]
-
Once coupling is complete, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next cycle.
-
Protocol: Final Cleavage from Merrifield Resin using HF
This protocol describes the final step of Boc-SPPS: cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups using hazardous anhydrous Hydrogen Fluoride (HF). This procedure requires a specialized, HF-resistant apparatus (e.g., Teflon/Kel-F) and must be performed with extreme caution in a properly ventilated fume hood by trained personnel. [12]
Materials:
-
Dry peptide-resin
-
Scavenger cocktail (e.g., for a standard peptide, p-cresol and anisole). For peptides with Cys, Met, or Trp, a more complex mixture is needed (see Table 3).
-
Anhydrous liquid HF
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Place the dry peptide-resin and a Teflon-coated stir bar into the HF apparatus reaction vessel.
-
Add the appropriate scavenger mixture (e.g., 1 mL of p-cresol per gram of resin).[1]
-
Securely cap the reaction vessel and cool it in a dry ice/methanol bath for at least 5-10 minutes.[16]
-
Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the cooled vessel, keeping the temperature between -5°C and 0°C.[16]
-
Stir the reaction mixture at 0°C to 5°C for 45-60 minutes. For peptides containing Arg(Tos), the cleavage time may need to be extended to 2 hours.[16]
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.
-
Precipitate the crude peptide by adding the resin/scavenger slurry to a centrifuge tube containing cold diethyl ether (10x the volume of the cleavage mixture).
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.[29]
-
Dry the crude peptide under vacuum. The product is now ready for purification, typically by RP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 24. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Peptide Global Deprotection/Scavenger-Induced Side Reactions | Semantic Scholar [semanticscholar.org]
- 26. chempep.com [chempep.com]
- 27. benchchem.com [benchchem.com]
- 28. luxembourg-bio.com [luxembourg-bio.com]
- 29. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
The Stability of the tert-Butoxycarbonyl (Boc) Protecting Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals. Its widespread use is attributed to its unique stability profile: robust under a wide range of conditions yet readily and selectively removable under specific acidic environments. This guide provides a comprehensive technical overview of the Boc protecting group's stability, offering quantitative data, detailed experimental protocols, and visual aids to facilitate its effective implementation in research and development.
Core Principles of Boc Group Stability
The utility of the Boc protecting group hinges on its predictable reactivity. Chemically, it is a carbamate formed between an amine and a tert-butoxycarbonyl moiety. This structure renders the protected amine significantly less nucleophilic and basic.
The key to the Boc group's utility lies in its acid lability. The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine and carbon dioxide.[1][2] The evolution of CO2 gas provides a strong thermodynamic driving force for the reaction.
Conversely, the Boc group is generally stable to basic and nucleophilic conditions, as well as to many reducing and oxidizing agents.[3][4][5] This differential stability forms the basis of its orthogonality with other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, enabling complex, multi-step synthetic strategies.[4]
Quantitative Stability Data
The rate of Boc group cleavage is highly dependent on the reaction conditions, including the strength and concentration of the acid, the solvent, and the temperature. The following tables summarize the stability of the Boc group under various conditions to provide a basis for comparison.
Table 1: Stability of the Boc Group Under Various Chemical Conditions
| Condition Category | Reagent/Condition | Stability of Boc Group | Notes |
| Strong Acids | Trifluoroacetic acid (TFA) | Labile | Rapid cleavage, typically 30 min to 2 hours at room temperature.[6][7] |
| Hydrochloric acid (HCl) | Labile | Effective cleavage, often yielding a crystalline hydrochloride salt.[8][9] | |
| Sulfuric acid (H₂SO₄) | Labile | Strong acid, effective for cleavage.[10] | |
| Lewis Acids | Zinc Bromide (ZnBr₂) | Labile | Milder alternative to strong protic acids. |
| Aluminum Chloride (AlCl₃) | Labile | Can be used for selective cleavage.[11] | |
| Cerium(III) Chloride (CeCl₃) | Generally Stable | Can be used for selective deprotection of other acid-labile groups in the presence of Boc.[12] | |
| Basic Conditions | Sodium hydroxide (NaOH) | Stable | Resistant to hydrolysis under basic conditions.[4] |
| Piperidine | Stable | Orthogonal to the base-labile Fmoc group.[4] | |
| Triethylamine (TEA) | Stable | Commonly used as a base in reactions with Boc-protected compounds.[13] | |
| Reducing Agents | H₂/Palladium on Carbon | Stable | Orthogonal to the hydrogenolysis-labile Cbz group.[1] |
| Sodium borohydride (NaBH₄) | Stable | ||
| Lithium aluminum hydride (LiAlH₄) | Stable | ||
| Oxidizing Agents | m-CPBA | Generally Stable | |
| KMnO₄ | Generally Stable |
Table 2: Comparison of Common Acidic Deprotection Conditions
| Reagent | Typical Concentration & Solvent | Typical Reaction Time | Key Advantages | Potential Issues |
| TFA | 20-50% in Dichloromethane (DCM) | 30 min - 2 h | Fast, efficient, volatile and easy to remove.[6] | Can lead to t-butylation of sensitive residues; resulting TFA salt may be oily. |
| HCl | 4M in 1,4-Dioxane | 30 min - 2 h | Often provides crystalline hydrochloride salts, aiding purification; can be more selective than TFA.[8][14][15] | Dioxane is a hazardous solvent. |
| HCl | Saturated in Ethyl Acetate | 1 - 4 h | Milder than TFA or HCl in dioxane. | Slower reaction times may be required. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of protecting group strategies. The following section provides methodologies for the protection of amines and the deprotection of the Boc group under various conditions.
Protocol 1: General Procedure for N-Boc Protection of a Primary or Secondary Amine
This protocol describes a standard method for the protection of an amine using di-tert-butyl dicarbonate (Boc₂O) and a base.
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the base (e.g., TEA) to the solution and stir for 5-10 minutes at room temperature.[13]
-
Slowly add a solution of Boc₂O (1.1-1.5 equivalents) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.[13]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for removing a Boc group using TFA in DCM.
Materials:
-
Boc-protected amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for workup)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[6]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
For isolation of the free amine, carefully neutralize the residue with saturated aqueous NaHCO₃ solution and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the deprotected amine. Alternatively, the resulting TFA salt can be used directly in the next step.
Protocol 3: Selective Deprotection of an Nα-Boc Group in the Presence of a tert-Butyl Ester
This protocol describes a method for the selective cleavage of a Boc group while leaving a t-butyl ester intact, using HCl in dioxane.[14][15]
Materials:
-
Substrate containing both Nα-Boc and tert-butyl ester functionalities
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the substrate (1.0 equivalent) in anhydrous 1,4-dioxane.
-
Add 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the stirred solution at room temperature.[16]
-
Stir the reaction for 30 minutes to 2 hours, carefully monitoring the progress by TLC to avoid cleavage of the tert-butyl ester.[15]
-
Upon selective deprotection of the Boc group, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 4: Boc Deprotection with Prevention of t-Butylation Side Reactions
This protocol incorporates the use of scavengers to trap the tert-butyl cation generated during deprotection, thus preventing side reactions with sensitive residues like tryptophan or methionine.[17][18]
Materials:
-
Boc-protected substrate with sensitive residues
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane (TIS), thioanisole, or water)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
Add the appropriate scavenger. A common scavenger cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[17]
-
Slowly add TFA to initiate the deprotection.
-
Stir the reaction at room temperature for 1-3 hours.
-
Work up the reaction as described in Protocol 2. The choice of scavenger depends on the nature of the sensitive functional groups in the substrate.[18]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Note and Protocol: Synthesis of 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
Abstract
This document provides a detailed protocol for the synthesis of 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, also known as N-Boc-L-allylglycine. This compound is a valuable chiral building block in synthetic organic chemistry, particularly for the preparation of novel amino acids, peptide mimics, and various pharmacologically active molecules.[1][2] The described method is a reliable two-step sequence commencing from the commercially available N-(tert-butoxycarbonyl)-L-serine methyl ester. The protocol first details the conversion of the primary alcohol of the serine derivative to an iodide, followed by a palladium-catalyzed cross-coupling reaction with an organozinc reagent to introduce the allyl group.[2][3] A final saponification step yields the target carboxylic acid. This application note is intended for researchers and scientists in the fields of medicinal chemistry, drug development, and organic synthesis.
Introduction
N-Boc-protected amino acids are fundamental components in solid-phase and solution-phase peptide synthesis.[1] The title compound, this compound, incorporates an allyl group, which serves as a versatile functional handle for further chemical modifications, such as olefin metathesis.[4] The protocol outlined herein is based on a robust and well-documented procedure that offers a high yield and is suitable for laboratory-scale synthesis.[2][3]
Synthetic Strategy
The synthesis proceeds in three main stages:
-
Iodination: The hydroxyl group of N-(tert-butoxycarbonyl)-L-serine methyl ester is converted into an iodide using triphenylphosphine and iodine.
-
Cross-Coupling: A zinc-mediated, palladium-catalyzed Negishi-type cross-coupling reaction between the resulting iodide and vinyl bromide introduces the allyl functionality.[5]
-
Saponification: The methyl ester of N-Boc-allylglycine is hydrolyzed to the corresponding carboxylic acid.
Experimental Protocol
Materials and Reagents
-
N-(tert-butoxycarbonyl)-L-serine methyl ester
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Zinc dust
-
1,2-Dibromoethane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Chlorotrimethylsilane (TMS-Cl)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine
-
Vinyl bromide (1 M solution in THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite™
-
Silica gel for column chromatography
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
Step 1: Synthesis of tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate[2][3]
-
To a stirred solution of triphenylphosphine (1.3 equiv) and imidazole (1.3 equiv) in anhydrous dichloromethane at room temperature, add iodine (1.3 equiv) portion-wise at 0 °C.
-
After stirring for 10 minutes, cool the reaction mixture to 0 °C.
-
Add a solution of N-(tert-butoxycarbonyl)-L-serine methyl ester (1.0 equiv) in dichloromethane dropwise over 60 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1.5 hours.[5]
-
Filter the reaction mixture through a pad of silica gel, eluting with a 1:1 mixture of diethyl ether and hexanes.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which is then purified by column chromatography.
Step 2: Synthesis of N-(Boc)-allylglycine methyl ester[3][5]
-
Activate zinc dust (6 equiv) by stirring with 1,2-dibromoethane (0.6 equiv) in anhydrous DMF at 60 °C for 45 minutes under an argon atmosphere.
-
Cool the mixture to room temperature and add chlorotrimethylsilane (0.2 equiv). Stir for 40 minutes.
-
Add a solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (1.0 equiv) in anhydrous DMF to the activated zinc slurry and heat to 35 °C for 60 minutes.
-
Cool the resulting organozinc reagent to room temperature and add Pd₂(dba)₃ (0.028 equiv) and tri(o-tolyl)phosphine (0.1 equiv).
-
Cool the mixture to -78 °C and add a 1 M solution of vinyl bromide in THF (1.4 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite™ and separate the organic layer.[5]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of this compound (Saponification)
-
Dissolve N-(Boc)-allylglycine methyl ester (1.0 equiv) in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (1.5 equiv) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the residue with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the typical yields for the key steps in the synthesis.
| Step | Starting Material | Product | Molar Equiv. | Yield (%) | Reference |
| 1 | N-(tert-butoxycarbonyl)-L-serine methyl ester | tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate | 1.0 | 82 | [2] |
| 2 | tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate | N-(Boc)-allylglycine methyl ester | 1.0 | 65 | [2] |
| 3 | N-(Boc)-allylglycine methyl ester | This compound | 1.0 | >90 | (Typical) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-Boc-L-allylglycine.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
1,2-Dibromoethane is a carcinogen and should be handled with extreme care.
-
Organometallic reagents are sensitive to air and moisture; ensure all glassware is dry and reactions are performed under an inert atmosphere where specified.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for the Use of 2-((tert-Butoxycarbonyl)amino)pent-4-enoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, commonly known as Boc-L-allylglycine, is a non-canonical amino acid that has become an invaluable tool in solid-phase peptide synthesis (SPPS). Its unique allyl side chain offers a versatile chemical handle for a variety of post-synthetic modifications, enabling the creation of peptides with enhanced stability, novel functionalities, and improved therapeutic potential. The Boc protecting group is acid-labile, making it suitable for the Boc/Bzl protection strategy in SPPS. These application notes provide a comprehensive guide to the use of Boc-L-allylglycine in SPPS, including detailed protocols, comparative data, and applications in drug discovery.
Core Applications
The incorporation of Boc-L-allylglycine into peptide sequences opens up a range of possibilities for peptide engineering and drug development. The primary applications stem from the reactivity of the terminal alkene in its side chain.
-
Peptide Macrocyclization: The allyl group can be used for ring-closing metathesis (RCM) to create cyclic peptides.[1] Cyclization can enhance the conformational stability, receptor affinity, and metabolic resistance of peptides.
-
Post-Synthetic Modification: The alkene functionality allows for a variety of chemical transformations after the peptide has been synthesized.
-
Thiol-ene "Click" Chemistry: This highly efficient and specific reaction allows for the conjugation of thiols to the allyl group, enabling the attachment of various moieties such as fluorescent probes, imaging agents, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.[2]
-
Cross-Metathesis: Reaction with other olefins in the presence of a ruthenium catalyst can introduce a wide array of substituents.[2]
-
Data Presentation: Performance of Coupling Reagents
The choice of coupling reagent is critical for the efficient incorporation of any amino acid in SPPS. For sterically hindered or unusual amino acids like Boc-L-allylglycine, the selection of a highly efficient coupling reagent is crucial to ensure high yields and purity. Below is a comparative summary of common coupling reagents used in Boc-SPPS.
| Coupling Reagent | Class | Typical Coupling Time | Coupling Efficiency for Hindered Amino Acids | Notes |
| HBTU | Aminium Salt | 30-60 min | Very Good | A widely used and reliable reagent. May be slightly less reactive than HATU. |
| HATU | Aminium Salt | 15-45 min | Excellent | Highly recommended for sterically hindered amino acids due to its high reactivity and ability to suppress racemization. |
| PyBOP | Phosphonium Salt | 30-60 min | Very Good | A good alternative to HBTU, producing non-carcinogenic byproducts. |
| DIC/HOBt | Carbodiimide | 1-4 hours | Good | A cost-effective option, but generally slower and may be less efficient for challenging couplings. |
Experimental Protocols
The following protocols provide a general framework for the manual solid-phase synthesis of peptides containing Boc-L-allylglycine using the Boc/Bzl strategy.
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of deprotection, neutralization, and coupling for the incorporation of Boc-L-allylglycine.
Materials:
-
Pre-loaded Merrifield or MBHA resin
-
Boc-L-allylglycine
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HATU, HBTU)
-
1-Hydroxybenzotriazole (HOBt) (optional, as an additive)
-
Isopropanol (IPA)
-
Kaiser test kit
Workflow Diagram:
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Procedure:
-
Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes (pre-wash).
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DMF for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DMF (3x).
-
-
Coupling (using HATU):
-
In a separate vessel, pre-activate Boc-L-allylglycine (2-4 equivalents relative to resin loading) with HATU (0.95 equivalents to the amino acid) and DIEA (2 equivalents to the amino acid) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides containing sensitive residues is Reagent K (TFA/water/phenol/thioanisole/EDT). For HF cleavage, a typical scavenger is anisole.
-
Cleavage Reaction:
-
HF Cleavage: In a specialized HF apparatus, treat the peptide-resin with anhydrous HF in the presence of scavengers at 0°C for 1-2 hours.
-
TFMSA Cleavage: Treat the peptide-resin with TFMSA in TFA with scavengers at room temperature for 2-4 hours.
-
-
Peptide Precipitation: After the cleavage reaction, remove the acid under a stream of nitrogen or by evaporation. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide with cold diethyl ether to remove scavengers and residual acid.
-
Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application Example: Synthesis of a Grb2-SH2 Domain Binding Macrocycle
The Growth factor receptor-bound protein 2 (Grb2) is an adaptor protein that plays a crucial role in intracellular signaling pathways, particularly the Ras/MAPK pathway, which is often dysregulated in cancer.[3][4] The SH2 domain of Grb2 recognizes and binds to phosphotyrosine residues on activated receptor tyrosine kinases (RTKs), initiating a signaling cascade that leads to cell proliferation and survival.[5][6]
The synthesis of macrocyclic peptides that can bind to the Grb2-SH2 domain and disrupt this protein-protein interaction is a promising strategy for developing anti-cancer therapeutics.[7][8] Boc-L-allylglycine can be incorporated into a peptide sequence to facilitate macrocyclization via ring-closing metathesis (RCM).
Grb2 Signaling Pathway
Caption: Grb2-mediated signaling pathway and its inhibition.
Conclusion
Boc-L-allylglycine is a versatile and powerful building block for solid-phase peptide synthesis. Its allyl side chain provides a convenient handle for a variety of post-synthetic modifications, most notably for the generation of macrocyclic peptides with enhanced therapeutic properties. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully incorporate this valuable non-canonical amino acid into their peptide synthesis workflows, paving the way for the development of novel peptide-based therapeutics.
References
- 1. Grb2 Signaling in Cell Motility and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grb2 holds powerful molecular signaling pathway in check - ecancer [ecancer.org]
- 3. The Role of Grb2 in Cancer and Peptides as Grb2 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GRB2 inhibitors and how do they work? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GRB2 [collab.its.virginia.edu]
- 7. Evaluation of macrocyclic Grb2 SH2 domain-binding peptide mimetics prepared by ring-closing metathesis of C-terminal allylglycines with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrocyclization in the design of non-phosphorus-containing Grb2 SH2 domain-binding ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Deprotection of Acid-Sensitive Substrates
For researchers, scientists, and drug development professionals, the selective removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthesis of complex molecules. However, the presence of acid-sensitive functional groups, such as other acid-labile protecting groups, glycosidic bonds, or sensitive stereocenters, precludes the use of harsh acidic conditions like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3] This document provides detailed application notes and protocols for alternative, milder Boc deprotection methods suitable for acid-sensitive substrates.
Introduction to Mild Boc Deprotection Strategies
The standard mechanism for acid-catalyzed Boc deprotection involves protonation of the carbamate's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which then decomposes to the free amine and carbon dioxide.[4][5] The challenge with acid-sensitive substrates lies in achieving selective cleavage of the Boc group without affecting other vulnerable functionalities.[6] Milder acidic conditions, Lewis acid-mediated deprotection, and thermal methods offer viable alternatives to conventional strong acid protocols.[1]
A potential side reaction during acidic deprotection is the alkylation of nucleophilic sites by the liberated tert-butyl cation.[3] This can be mitigated by the addition of scavengers like triethylsilane (TES) or triisopropylsilane (TIPS).[1]
Comparative Data of Mild Boc Deprotection Methods
The selection of an appropriate deprotection method is contingent on the substrate's stability and the desired reaction conditions. The following tables summarize quantitative data for various mild Boc deprotection methods, allowing for an easy comparison of their efficacy.
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference(s) |
| Milder Protic Acids | |||||
| Aqueous Phosphoric Acid (85%) | N-Boc protected substrates | Acetonitrile or neat, RT or gentle heating | Varies | High | [1][4] |
| p-Toluenesulfonic Acid (pTSA) | N-Boc amines | DCM or Acetonitrile, RT | 10 min - 2h | High | [1][7] |
| Formic Acid | Boc-protected PEG linkers | Neat or in DCM, RT | 1 - 16 h | High | [7] |
| Lewis Acids | |||||
| Zinc Bromide (ZnBr₂) | Secondary N-Boc groups | Dichloromethane (DCM) | Varies | High | [1][4] |
| Trimethylsilyl Iodide (TMSI) | Water-soluble zwitterionic compounds | Varies | Varies | High | [1] |
| Thermal Methods | |||||
| Boiling Water | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2h | Quantitative | [2][8] |
| Continuous Flow (Thermal) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240 °C | 30 min | 88-93% | [2][6] |
| Other Non-Acidic Methods | |||||
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [2][9][10] |
| Dawson Heteropolyacid Catalyst | N-Boc amines and sulfamides | CH₂Cl₂ (10% catalyst), RT | Minutes | 90-95% | [11] |
Experimental Protocols
Detailed methodologies for key mild Boc deprotection experiments are provided below.
Protocol 1: Deprotection using Aqueous Phosphoric Acid
This protocol is suitable for substrates that are sensitive to strong, anhydrous acids.
Materials:
-
N-Boc protected substrate
-
Aqueous phosphoric acid (85%)
-
Acetonitrile (or other suitable solvent)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected substrate in a suitable solvent (e.g., acetonitrile) or use it neat if it is a liquid.[4]
-
Add aqueous phosphoric acid (e.g., 85% solution). The stoichiometry may require optimization for the specific substrate.[4]
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, dilute the reaction mixture with water and a suitable organic solvent like ethyl acetate.[4]
-
Carefully neutralize the mixture with a solid base such as sodium bicarbonate or a saturated aqueous solution.[4]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[4]
Protocol 2: Thermal Deprotection in Boiling Water
This environmentally friendly method is effective for a range of aromatic and aliphatic amines.[2][8]
Materials:
-
N-Boc protected amine
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser, heating mantle, and magnetic stirrer
Procedure:
-
Dissolve the N-Boc amine (1 mmol) in deionized water (1 mL) in a round-bottom flask.[8]
-
Heat the mixture to 90-100 °C and stir for the appropriate amount of time (typically 10-12 minutes), monitoring the reaction by TLC.[8]
-
After the reaction is complete, cool the mixture to room temperature.[8]
-
Add dichloromethane (5 mL) to the stirring mixture to extract the product.[8]
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the desired product. Purification can be performed by silica gel column chromatography if necessary.[8]
Protocol 3: Deprotection using Oxalyl Chloride in Methanol
This mild method is tolerant of various functional groups and proceeds at room temperature.[9][10]
Materials:
-
N-Boc protected substrate
-
Oxalyl chloride
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected substrate in methanol.
-
Add oxalyl chloride (3 equivalents) to the solution at room temperature.[9][10]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC.[9][10]
-
Upon completion, the reaction mixture can be worked up to isolate the deprotected amine. The specific work-up procedure may vary depending on the substrate.
Visualizations
Boc Deprotection Mechanism and Workflow
The following diagrams illustrate the general mechanism of acid-catalyzed Boc deprotection and a typical experimental workflow.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: A typical experimental workflow for Boc deprotection.
Caption: Decision tree for selecting a suitable Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for the Asymmetric Synthesis of Unnatural α-Amino Acids
For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure unnatural α-amino acids is a critical step in creating novel therapeutics, chemical probes, and advanced materials. This document provides detailed application notes and experimental protocols for three robust methods in asymmetric synthesis: Phase-Transfer Catalyzed Alkylation, Chiral Auxiliary-Mediated Alkylation, and Photoredox-Catalyzed Radical Addition.
Phase-Transfer Catalyzed (PTC) Asymmetric Alkylation of Glycine Imines
This method, pioneered by O'Donnell, offers a practical and scalable approach for the synthesis of a wide variety of unnatural α-amino acids.[1][2] The reaction involves the alkylation of a glycine imine Schiff base under biphasic conditions, with a chiral phase-transfer catalyst, typically derived from Cinchona alkaloids, controlling the stereochemical outcome.[3]
Application Notes
The selection of the chiral phase-transfer catalyst is crucial for achieving high enantioselectivity.[4] Catalysts derived from dihydrocinchonidine have proven effective for a range of substrates.[5] The reaction is tolerant of various alkylating agents, including benzylic, allylic, and primary alkyl halides.[1] The use of a tert-butyl ester for the glycine imine is often preferred to prevent saponification under the basic reaction conditions.[2]
Experimental Protocol: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl Ester
This protocol is adapted from methodologies described by Lygo and O'Donnell.[2][3]
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Benzyl bromide
-
(9S)-9-Anthracen-9-yl-10,11-dihydro-9-hydroxy-10,11-ethano-9H-cinchonidinium bromide (chiral phase-transfer catalyst)
-
Toluene
-
50% aqueous potassium hydroxide (KOH) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) in toluene (5 mL) is added the chiral phase-transfer catalyst (0.02 mmol, 2 mol%).
-
The mixture is cooled to 0 °C in an ice bath.
-
A 50% aqueous solution of potassium hydroxide (2 mL) is added, followed by the dropwise addition of benzyl bromide (1.2 mmol).
-
The reaction mixture is stirred vigorously at 0 °C for 16 hours.
-
The reaction is quenched by the addition of water (10 mL), and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired α-benzylated amino acid derivative.
-
The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.
Quantitative Data
The following table summarizes representative data for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various alkyl halides using a Cinchona alkaloid-derived phase-transfer catalyst.
| Entry | Alkyl Halide (R-X) | Product | Yield (%) | e.e. (%) |
| 1 | Benzyl bromide | α-Benzyl | 95 | 94 |
| 2 | 4-Methoxybenzyl bromide | α-(4-Methoxybenzyl) | 92 | 96 |
| 3 | Allyl bromide | α-Allyl | 85 | 90 |
| 4 | Ethyl iodide | α-Ethyl | 78 | 88 |
Catalytic Cycle
The following diagram illustrates the catalytic cycle for the phase-transfer catalyzed asymmetric alkylation of a glycine imine.
Caption: Catalytic cycle for PTC alkylation of glycine imine.
Diastereoselective Alkylation Using a Pseudoephedrine Chiral Auxiliary
This robust method, developed by Myers, utilizes pseudoephedrine as a chiral auxiliary to direct the diastereoselective alkylation of a glycinamide enolate.[6] This approach provides access to a wide range of enantiomerically enriched α-amino acids with high levels of stereocontrol.[2]
Application Notes
The use of (+)-pseudoephedrine as the chiral auxiliary typically leads to the formation of D-amino acids, while (-)-pseudoephedrine yields L-amino acids. The amide products are often highly crystalline, which allows for easy purification by recrystallization.[7] The auxiliary can be efficiently removed under acidic or basic conditions to provide the desired amino acid.[6]
Experimental Protocol: Diastereoselective Alkylation of (+)-Pseudoephedrine Glycinamide
This protocol is based on the procedures detailed by Myers and coworkers.[6][8]
Materials:
-
(+)-Pseudoephedrine glycinamide
-
Anhydrous lithium chloride (LiCl)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: A suspension of anhydrous LiCl (6.0 equiv) in anhydrous THF is prepared in a flame-dried, argon-purged flask and cooled to -78 °C. Diisopropylamine (2.25 equiv) is added, followed by the slow addition of n-BuLi (2.1 equiv). The resulting mixture is warmed to 0 °C for 10 minutes and then re-cooled to -78 °C. A solution of (+)-pseudoephedrine glycinamide (1.0 equiv) in THF is then added dropwise. The mixture is stirred at -78 °C for 30 minutes, warmed to 0 °C for 15 minutes, and then briefly to 23 °C before being re-cooled to 0 °C.
-
Alkylation: The alkyl halide (1.5 equiv) is added to the enolate solution at 0 °C. The reaction is stirred at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo.
-
Purification and Auxiliary Removal: The crude product is purified by flash chromatography or recrystallization. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product. The chiral auxiliary is then cleaved by acid hydrolysis (e.g., heating in 1 M H₂SO₄) to yield the free amino acid.
Quantitative Data
The table below presents typical results for the diastereoselective alkylation of (+)-pseudoephedrine glycinamide.
| Entry | Alkyl Halide (R-X) | Product | Yield (%) | d.r. |
| 1 | Benzyl bromide | α-Benzyl | 91 | >99:1 |
| 2 | Iodomethane | α-Methyl | 88 | >99:1 |
| 3 | Isopropyl iodide | α-Isopropyl | 85 | 98:2 |
| 4 | Allyl bromide | α-Allyl | 90 | >99:1 |
Experimental Workflow
The following diagram outlines the workflow for the synthesis of unnatural α-amino acids using a pseudoephedrine chiral auxiliary.
Caption: Workflow for Myers asymmetric alkylation.
Photoredox-Catalyzed Asymmetric Synthesis of α-Amino Acids
This cutting-edge methodology utilizes visible light photoredox catalysis to generate radicals that add to a chiral N-sulfinyl imine, providing access to a diverse range of unnatural α-amino acids under mild reaction conditions.[9] This approach is particularly useful for the incorporation of complex and functionalized side chains.[10][11]
Application Notes
The choice of photocatalyst and radical precursor is key to the success of these reactions.[12] Carboxylic acids and their derivatives, as well as aliphatic alcohols, can serve as effective radical precursors.[9] The chiral N-sulfinyl group acts as an excellent stereocontrolling element and can be readily removed after the reaction.[12]
Experimental Protocol: Photoredox-Mediated Addition of Radicals to a Chiral N-Sulfinyl Imine
This protocol is a generalized procedure based on recent literature.[9][12]
Materials:
-
Chiral N-sulfinyl imine of ethyl glyoxylate
-
Radical precursor (e.g., a carboxylic acid or an aliphatic alcohol-derived oxalate ester)
-
Photocatalyst (e.g., an iridium or organic acridinium-based catalyst)
-
Solvent (e.g., acetonitrile or dimethylformamide)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Visible light source (e.g., blue LEDs)
-
Standard work-up and purification reagents
Procedure:
-
In a vial equipped with a magnetic stir bar, the chiral N-sulfinyl imine (1.0 equiv), the radical precursor (1.5 equiv), and the photocatalyst (1-2 mol%) are combined.
-
The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., by three cycles of vacuum and backfilling with argon).
-
Anhydrous solvent is added, and the mixture is stirred and irradiated with a visible light source at room temperature for 12-24 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the desired amino acid derivative.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess can be determined by chiral HPLC after removal of the sulfinyl group.
Quantitative Data
The following table showcases the versatility of the photoredox-catalyzed approach with various radical precursors.
| Entry | Radical Precursor | Product Side Chain | Yield (%) | d.r. |
| 1 | Cyclohexanecarboxylic acid | Cyclohexyl | 85 | >95:5 |
| 2 | Pivalic acid | tert-Butyl | 78 | >95:5 |
| 3 | Adamantane-1-carboxylic acid | 1-Adamantyl | 82 | >95:5 |
| 4 | Isobutyric acid | Isopropyl | 75 | >95:5 |
Proposed Catalytic Cycle
The diagram below illustrates a plausible catalytic cycle for the photoredox-mediated synthesis of unnatural α-amino acids.
Caption: Proposed catalytic cycle for photoredox synthesis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Coupling of Sterically Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing sterically hindered amino acids presents a significant challenge in drug discovery and development.[1] Bulky side chains, α,α-disubstitution, and N-methylation can impede peptide bond formation, leading to low yields, incomplete reactions, and an increased risk of racemization.[1] This document provides a detailed guide to effective coupling techniques for these challenging residues, including a comparison of common coupling reagents, detailed experimental protocols, and a decision-making framework for selecting the optimal method.
The Challenge of Steric Hindrance
Sterically hindered amino acids, such as β-branched amino acids (Val, Ile, Thr), α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), and N-methylated amino acids, physically obstruct the approach of the nucleophilic amine to the activated carboxylic acid, slowing down the rate of peptide bond formation.[1][2] This can lead to incomplete coupling and the accumulation of deletion sequences. Furthermore, the prolonged reaction times and forcing conditions often required can increase the risk of epimerization at the chiral center of the activated amino acid.[3]
High-Efficiency Coupling Reagents: A Comparative Analysis
To overcome the challenges of steric hindrance, a range of powerful coupling reagents have been developed. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack.[4][5] The choice of coupling reagent is critical for the successful synthesis of peptides containing hindered residues.[1][6]
Modern coupling reagents are broadly categorized as carbodiimides, phosphonium salts, and aminium/uronium salts.[1] For sterically demanding couplings, aminium/uronium and phosphonium salts are generally more effective than standard carbodiimide reagents like DCC and DIC.[2][7]
Quantitative Performance of Common Coupling Reagents
The following table summarizes the performance of several high-efficiency coupling reagents commonly used for sterically hindered couplings. Yields and racemization levels are representative and can vary depending on the specific amino acids, peptide sequence, and reaction conditions.
| Coupling Reagent | Reagent Type | Typical Yield for Hindered Couplings (%) | Racemization Risk | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | 95 - 99 | Low | Highly efficient, rapid reaction kinetics, effective for N-methylated amino acids.[8] | Based on potentially explosive HOAt, can cause guanidinylation of the N-terminus.[2] |
| HBTU | Aminium/Uronium Salt | High[1] | Low-Moderate[2] | Widely used, reliable, and effective for many hindered couplings.[1][2] | Can cause guanidinylation; less reactive than HATU for highly demanding cases.[1][2] |
| COMU | Aminium/Uronium Salt | 94 - 99 | Very Low[9] | Efficiency comparable to HATU, safer (Oxyma-based), reduced allergenic potential. | Limited stability in solution.[1] |
| PyBOP | Phosphonium Salt | 90 - 98 | Low[9] | High efficiency, avoids guanidinylation side reactions.[2] | Byproducts can be difficult to remove; generally less reactive than HATU.[1][2] |
| T3P® | Phosphonic Anhydride | High[1] | Minimal[1] | Excellent for substrates prone to epimerization, non-toxic byproducts.[1] | Application method differs from other common reagents.[1] |
| DIC/OxymaPure | Carbodiimide/Additive | 92 - 97[9] | Very Low[9] | Cost-effective, significantly enhanced efficiency and racemization suppression with OxymaPure.[9] | Slower reaction times compared to onium salts. |
| Acyl Fluorides (e.g., via TFFH) | Acid Halide | High | Low | Highly effective for extremely hindered couplings where other methods fail.[7][10] | Requires a separate activation step. |
Experimental Protocols
The following are detailed protocols for common and advanced coupling methods for sterically hindered amino acids.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for most sterically demanding couplings.[9]
Materials:
-
Resin-bound peptide with a deprotected N-terminal amine
-
Fmoc-protected sterically hindered amino acid (3-4 equivalents)
-
Peptide-grade Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes and then drain the solvent.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-5 minutes.[7][11]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 45 minutes to 4 hours.[7][9] For extremely difficult couplings, the reaction time can be extended.
-
Monitoring: Perform a Kaiser (ninhydrin) test to check for reaction completion. A negative result (yellow beads) indicates complete coupling.[11]
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[11]
-
Double Coupling (Optional): If the Kaiser test is positive, indicating incomplete reaction, a second coupling may be performed by repeating steps 2-5 with a fresh solution of activated amino acid.[9]
Protocol 2: Coupling using DIC/OxymaPure
This protocol offers a safer and more cost-effective alternative to HATU.
Materials:
-
Resin-bound peptide with a deprotected N-terminal amine
-
Fmoc-protected sterically hindered amino acid (5 equivalents)
-
OxymaPure (5.5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (5.5 equivalents)
-
Peptide-grade Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes and then drain the solvent.
-
Reagent Addition: In the reaction vessel, add the Fmoc-amino acid solution in DMF, followed by the OxymaPure solution in DMF.
-
Initiation: Add DIC to the reaction mixture.
-
Coupling Reaction: Agitate the mixture at room temperature. Monitor the reaction progress using the Kaiser test.
-
Washing: Upon completion, drain the vessel and wash the resin thoroughly with DMF.
Protocol 3: Acyl Fluoride Method for Extremely Hindered Couplings
This method is employed when even potent uronium/phosphonium reagents fail.[7]
Materials:
-
Fmoc-protected sterically hindered amino acid (1 equivalent)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) as a fluorinating agent
-
Base (e.g., DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Resin-bound peptide with a deprotected N-terminal amine
Procedure:
-
Acyl Fluoride Formation: Dissolve the protected amino acid in anhydrous DCM. Add the fluorinating agent and a suitable base. Stir the reaction to form the acyl fluoride.
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed.
-
Monitoring and Washing: Monitor the reaction by Kaiser test and wash the resin with DMF upon completion.
Visualizing Workflows and Mechanisms
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Mechanism of Peptide Coupling with HATU
This diagram shows the activation of a carboxylic acid by HATU and subsequent peptide bond formation.
Caption: Mechanism of HATU-mediated peptide coupling.
Decision Tree for Coupling Method Selection
This flowchart provides a logical approach to selecting a coupling method for sterically hindered amino acids.
Caption: Decision tree for selecting a coupling method.
Troubleshooting and Optimization
-
Incomplete Coupling: If a standard protocol results in incomplete coupling, consider increasing the reaction time, performing a double coupling, or switching to a more potent reagent like HATU or COMU.[7][9] Increasing the excess of amino acid and coupling reagent can also be beneficial.[9]
-
Racemization: To minimize racemization, use reagents known for suppression like COMU or T3P.[1][2] Limiting the pre-activation time and avoiding excessive heat is also crucial.[2]
-
Solvent Choice: For difficult sequences prone to aggregation, N-methylpyrrolidone (NMP) may be a better solvent than DMF due to its superior solvating properties.[7]
-
Microwave-Assisted Synthesis: Microwave energy can be used to drive difficult couplings to completion more rapidly and efficiently.[7]
By carefully selecting the appropriate coupling reagent and optimizing the reaction conditions, the challenges associated with sterically hindered amino acids can be overcome, enabling the successful synthesis of complex and therapeutically relevant peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. benchchem.com [benchchem.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of 2-((tert-Butoxycarbonyl)amino)pent-4-enoic Acid in Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, commonly known as Boc-L-allylglycine, is a non-proteinogenic amino acid that has become an invaluable tool in the field of peptidomimetics and drug discovery. Its unique structural feature, an allyl group on its side chain, provides a versatile handle for the synthesis of conformationally constrained peptides, particularly through a technique known as peptide stapling.
Peptide stapling involves the introduction of a chemical brace to lock a peptide into a specific secondary structure, most commonly an α-helix. This conformational rigidity can lead to significantly improved biological properties, including enhanced binding affinity to target proteins, increased resistance to proteolytic degradation, and improved cell permeability.[1] These attributes make stapled peptides promising candidates for targeting challenging intracellular protein-protein interactions (PPIs) that are often considered "undruggable" with traditional small molecules.[1]
This document provides detailed application notes and experimental protocols for the use of Boc-L-allylglycine in the synthesis of stapled peptides, with a focus on their application as inhibitors of key signaling pathways implicated in cancer, such as the p53-MDM2 and Bcl-2 family interactions.
Core Applications
The primary application of Boc-L-allylglycine in peptidomimetics is as a building block for the synthesis of hydrocarbon-stapled peptides via ring-closing metathesis (RCM). The allyl side chains of two Boc-L-allylglycine residues, strategically placed within a peptide sequence (e.g., at the i and i+4 or i and i+7 positions), can be covalently linked using a ruthenium-based catalyst, such as Grubbs' catalyst. This creates a hydrocarbon staple that reinforces the α-helical conformation of the peptide.[2]
Advantages of Incorporating Boc-L-allylglycine for Peptide Stapling:
-
Enhanced Target Affinity: By pre-organizing the peptide into its bioactive conformation, stapling can significantly increase its binding affinity to the target protein.[3]
-
Increased Proteolytic Stability: The constrained structure and the unnatural amino acid staple make the peptide less susceptible to degradation by proteases, prolonging its biological half-life.[1][4]
-
Improved Cell Permeability: The hydrocarbon staple can enhance the lipophilicity of the peptide, facilitating its passage across cell membranes to engage intracellular targets.[1]
-
Modulation of Protein-Protein Interactions: Stapled peptides are particularly effective at disrupting large and flat protein-protein interaction surfaces, which are difficult to target with small molecules.
Data Presentation: Efficacy of Stapled Peptides
The following tables present representative quantitative data for stapled peptides targeting the p53-MDM2/MDMX and Bcl-2 family protein-protein interactions. While not all of these examples exclusively use Boc-L-allylglycine, they illustrate the potency and specificity that can be achieved with hydrocarbon-stapled peptides.
Table 1: In Vitro Activity of Stapled Peptides Targeting the p53-MDM2/MDMX Interaction
| Peptide/Compound | Sequence/Description | Target(s) | IC50 (μM) | Reference |
| SPMI-HIF2-1 | Stapled peptide-PROTAC | MDM2/MDMX | 6.7 (HCT116 p53+/+) | [5] |
| SPMI-HIF2-2 | Stapled peptide-PROTAC | MDM2/MDMX | 10.8 (HCT116 p53+/+) | [5] |
| SPMI-HIF2-3 | Stapled peptide-PROTAC | MDM2/MDMX | 12.3 (HCT116 p53+/+) | [5] |
| ATSP-7041 | Stapled peptide | MDM2/MDMX | Not specified | |
| SAH-p53-8 | Stapled peptide | MDM2 | Not specified |
Table 2: Binding Affinity of Stapled Peptides Targeting Bcl-2 Family Proteins
| Peptide | Target | Binding Affinity (Kd) | Reference |
| Engineered Stapled Peptide | Bcl-xL | ~10 nM | [6] |
| SAHBA (Stapled BID BH3) | BCL-XL | Not specified | [3] |
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis, purification, and analysis of stapled peptides incorporating Boc-L-allylglycine.
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a linear peptide containing two Boc-L-allylglycine residues using Boc chemistry.[7][8]
Materials:
-
Rink Amide resin (for C-terminal amide) or Merrifield resin (for C-terminal acid)
-
Nα-Boc protected amino acids (including Boc-L-allylglycine)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Reaction vessel with a sintered glass frit
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the reaction vessel.
-
Add DCM to swell the resin for 30-60 minutes with gentle agitation.
-
Drain the DCM.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes (pre-wash), then drain.
-
Add a fresh 50% TFA/DCM solution and agitate for 20-25 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (2x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 1-2 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 2-4 equivalents of the Nα-Boc protected amino acid (e.g., Boc-L-allylglycine) and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add 4-6 equivalents of DIEA to the amino acid solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection:
-
After the final coupling step, perform a final Boc deprotection (step 2).
-
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
This protocol describes the on-resin cyclization of the two allyl side chains to form the hydrocarbon staple.[9][10]
Materials:
-
Peptide-resin from Protocol 1
-
Grubbs' First Generation Catalyst
-
1,2-Dichloroethane (DCE), degassed
-
Nitrogen gas
-
Shaker
Procedure:
-
Resin Preparation:
-
Wash the deprotected peptide-resin with DCM and then with degassed DCE.
-
-
Catalyst Solution Preparation:
-
In a separate vial, dissolve Grubbs' catalyst (typically 10-20 mol% relative to the resin loading) in degassed DCE to prepare a ~10 mM solution.
-
-
Metathesis Reaction:
-
Add the catalyst solution to the peptide-resin.
-
Gently bubble nitrogen through the reaction mixture to provide an inert atmosphere and to help remove the ethylene byproduct.
-
Shake the reaction mixture at room temperature for 2-4 hours.
-
The reaction can be performed in two cycles of 2 hours each with fresh catalyst solution for improved efficiency.
-
-
Washing:
-
Filter off the catalyst solution.
-
Wash the resin extensively with DCE (3x) and DCM (3x) to remove all traces of the ruthenium catalyst.
-
Protocol 3: Peptide Cleavage and Purification
This protocol details the cleavage of the stapled peptide from the resin and its subsequent purification by HPLC.[11][12]
Materials:
-
Stapled peptide-resin from Protocol 2
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN) and water (with 0.1% TFA) for HPLC mobile phases
Procedure:
-
Cleavage from Resin:
-
Dry the stapled peptide-resin under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Incubate with occasional agitation for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Incubate at -20°C for at least 30 minutes to allow for complete precipitation.
-
Pellet the peptide by centrifugation and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification by HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and ACN with 0.1% TFA).
-
Purify the peptide using a preparative or semi-preparative reverse-phase HPLC system with a C18 column.
-
Use a linear gradient of increasing acetonitrile concentration (in 0.1% TFA) to elute the peptide.
-
Collect fractions corresponding to the major peptide peak.
-
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified stapled peptide as a white, fluffy powder.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that are often targeted by peptidomimetics synthesized using Boc-L-allylglycine.
Caption: p53-MDM2 signaling pathway and inhibition by a stapled peptide.
Caption: Bcl-2 family protein interactions in apoptosis and inhibition by a stapled peptide.
Experimental Workflow Diagram
References
- 1. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.dongguk.edu [pure.dongguk.edu]
- 3. Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. hplc.eu [hplc.eu]
Troubleshooting & Optimization
Technical Support Center: Side Reactions in Boc Deprotection of Peptides
Welcome to the technical support center for troubleshooting side reactions during the Boc deprotection of peptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on identifying, mitigating, and preventing common side reactions encountered during this critical step in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The main cause of side reactions is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1][2] This electrophilic carbocation can then react with any nucleophilic species present in the reaction mixture, leading to unwanted byproducts.[1][2]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][2]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1][2]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[2]
Q3: What are scavengers and why are they essential during Boc deprotection?
A3: Scavengers are nucleophilic reagents added to the deprotection cocktail to trap the reactive tert-butyl cations generated during the cleavage of the Boc group.[3][4] By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid residues, thus minimizing side reactions.[3][4] Common scavengers include triisopropylsilane (TIS), water, anisole, and thioanisole.[3][5]
Q4: Can the choice of acid for Boc deprotection influence side reactions?
A4: Yes, the choice and concentration of the acid are critical. While Trifluoroacetic acid (TFA) is most common, its strength can lead to the degradation of other acid-sensitive protecting groups.[3][6] Alternatives like HCl in dioxane are sometimes used and can be considered milder.[1] The concentration of TFA also plays a role; for instance, 100% TFA can lead to more side products due to poor resin swelling compared to a 55% TFA solution in DCM.[7]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during Boc deprotection.
Issue 1: Incomplete Deprotection
-
Symptom: Presence of the starting material (Boc-protected peptide) in the crude product, detected by HPLC or LC-MS. A positive ninhydrin test (blue/purple beads) in solid-phase synthesis also indicates unreacted free amines.
-
Possible Causes:
-
Recommended Actions:
-
Increase the acid concentration (e.g., from 25% to 50% TFA in DCM).[3]
-
Extend the reaction time and monitor progress using a test cleavage and HPLC analysis.[7]
-
Ensure adequate resin swelling by choosing an appropriate solvent system. A 55% TFA solution in DCM can sometimes lead to higher purity than 100% TFA due to better resin swelling.[3][7]
-
For sterically hindered residues, consider longer reaction times or slightly elevated temperatures, while carefully monitoring for side reactions.[3]
-
Issue 2: t-Butylation of Sensitive Residues
-
Symptom: Unexpected peaks in HPLC or LC-MS corresponding to the mass of the peptide plus 56 Da (or multiples thereof), indicating the addition of one or more tert-butyl groups.
-
Possible Cause: Alkylation of nucleophilic amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation generated during deprotection.[4]
-
Recommended Action: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide. A common cocktail includes triisopropylsilane (TIS) and water.[2]
Issue 3: Aspartimide Formation
-
Symptom: Presence of a byproduct with the same mass as the desired peptide but a different retention time in HPLC, often appearing as a pair of peaks. This can lead to a mixture of α- and β-peptides and potential racemization.[2][6]
-
Possible Cause: The side-chain carboxyl group of an aspartic acid (Asp) residue cyclizes with the backbone amide nitrogen. This is more common in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[2][4]
-
Recommended Actions:
Issue 4: Trifluoroacetylation
-
Symptom: A significant peak in the mass spectrum corresponding to the desired peptide + 96 Da.
-
Possible Cause: The newly deprotected amine is acylated by a trifluoroacetyl group, which can occur when using TFA for deprotection.[3]
-
Recommended Actions:
Quantitative Data Summary
The following table summarizes various conditions for Boc deprotection using TFA and their expected outcomes. The effectiveness of a particular condition can be sequence-dependent.
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Expected Outcome & Notes |
| 25% | 2 hours | Room Temperature | A common and generally effective condition.[7] |
| 50% | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates. A 5-minute treatment may be insufficient.[7] |
| 55% | 30 minutes | Room Temperature | Can result in higher purity peptides compared to 100% TFA due to better resin swelling.[7] |
| 100% (Neat TFA) | 5-15 minutes | Room Temperature | Very rapid deprotection, but may lead to more side products and can be less effective due to poor resin swelling.[7] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol is suitable for a wide range of peptides, particularly those containing acid-sensitive residues that require the use of scavengers.
-
Preparation of Deprotection Cocktail: In a well-ventilated fume hood, prepare a solution of 25-50% TFA in dichloromethane (DCM). If the peptide contains sensitive residues like Trp, Met, or Cys, add an appropriate scavenger cocktail (e.g., 2.5% triisopropylsilane and 2.5% water).[2]
-
Reaction: Add the deprotection cocktail to the Boc-protected peptide (either in solution or on a solid support) at room temperature.[2]
-
Monitoring: Stir the reaction for 30 minutes to 2 hours. Monitor the progress by a suitable analytical method such as TLC or LC-MS.[2]
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product is often obtained as the TFA salt.[2][3]
Protocol 2: Boc Deprotection with HCl in Dioxane
This method is often considered milder than TFA-based procedures and can be beneficial for substrates sensitive to strong acids or to avoid trifluoroacetylation.[1]
-
Dissolution: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane or methanol).[1]
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[1][2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[2]
Visualizations
Caption: Boc deprotection mechanism showing the formation of the free amine and the reactive tert-butyl cation.
Caption: Competing reaction pathways for the tert-butyl cation, leading to either side products or neutralization by scavengers.
Caption: A logical workflow for troubleshooting side reactions in Boc deprotection.
References
Technical Support Center: Optimizing Coupling Conditions for Hindered Amino Acids
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the coupling of sterically hindered amino acids in peptide synthesis. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the coupling of hindered amino acids, providing potential causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution & Rationale |
| Low or Incomplete Coupling (e.g., positive ninhydrin or bromophenol blue test after coupling) | Inefficient Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[1][2] | Switch to a more powerful coupling reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[1][3][4] For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][5] |
| Insufficient Reaction Time or Temperature: Steric hindrance slows down the reaction kinetics, and standard coupling times may be inadequate.[1] | Increase the coupling reaction time. Extending the reaction from the typical 1-2 hours to 4 hours, or even overnight, can allow the reaction to proceed to completion.[3] Consider microwave-assisted peptide synthesis (MA-SPS). Microwave energy can accelerate the reaction and help overcome the activation energy barrier, leading to faster and more efficient couplings.[3] | |
| Peptide Aggregation: The growing peptide chain, especially if hydrophobic, can aggregate on the solid support, making the N-terminal amine inaccessible for the next coupling step. | Improve solvation. Switch from DMF to a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP).[3] Using a solvent mixture, such as DCM/DMF/NMP (1:1:1), can also be beneficial in disrupting secondary structures.[1] | |
| Inadequate Excess of Reagents: Standard equivalents of amino acid and coupling reagents may not be sufficient to drive the reaction to completion against a high steric barrier. | Increase the equivalents of reagents. Use a higher excess (e.g., 3-4 equivalents) of the protected amino acid, coupling reagent, and base relative to the resin loading capacity. | |
| Racemization/Epimerization (Loss of stereochemical purity) | Over-activation of the Carboxylic Acid: Prolonged pre-activation times can increase the risk of the activated amino acid epimerizing before it has a chance to couple. | Limit pre-activation time. Use in-situ activation where the coupling reagent is added to the resin immediately after the protected amino acid to minimize the time the amino acid spends in its highly reactive state.[4] Alternatively, keep pre-activation times short (e.g., 1-2 minutes).[6] |
| Strong Base: The use of a strong, hindered base like DIPEA can promote the abstraction of the α-proton from the activated amino acid, leading to racemization. | Use a weaker base. In situations where racemization is a significant concern, switching to a less hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can be advantageous. | |
| Inappropriate Reagent/Additive Combination: Some coupling reagents and additives are more prone to causing racemization than others. | Choose racemization-suppressing additives. Additives like HOAt and OxymaPure are superior to HOBt in minimizing racemization. Reagents that incorporate these additives, such as HATU (HOAt-based) and COMU (Oxyma-based), are excellent choices.[4] | |
| Guanidinylation of N-terminus (Chain termination) | Excess Uronium/Aminium Reagents: Reagents like HBTU and HATU can react with the free N-terminal amine of the peptide chain, forming a guanidinium group that terminates the peptide extension. | Use phosphonium-based reagents. Reagents like PyBOP or PyAOP do not cause this side reaction.[6] If using a uronium reagent, avoid a large excess and consider using stoichiometric amounts relative to the amino acid.[6] |
Frequently Asked Questions (FAQs)
Q1: What makes an amino acid "sterically hindered"?
A1: Sterically hindered amino acids have bulky structural features near the site of peptide bond formation. This includes:
-
α,α-disubstituted amino acids: Such as α-aminoisobutyric acid (Aib).[7]
-
β-branched amino acids: Valine (Val) and Isoleucine (Ile).[4]
-
N-methylated amino acids: These have a methyl group on the backbone nitrogen, which increases bulk and removes a hydrogen bond donor.[4]
-
Amino acids with bulky side-chain protecting groups. [4]
Q2: Which coupling reagents are best for hindered amino acids?
A2: For challenging couplings, potent onium salt reagents are recommended over standard carbodiimides.[4]
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective. HATU is known for its high reactivity, while COMU offers a comparable efficiency with an improved safety profile as it is not based on the potentially explosive HOBt or HOAt.[4][7]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.[4][7]
Q3: What is "double coupling" and when should I use it?
A3: Double coupling is the practice of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction.[3] It is a common and effective strategy to ensure complete reaction when incorporating a particularly difficult or hindered amino acid, especially if a monitoring test (like the Kaiser test) indicates an incomplete reaction after the first attempt.[6]
Q4: How does microwave assistance improve coupling efficiency?
A4: Microwave-assisted peptide synthesis (MA-SPS) can be highly beneficial for coupling hindered amino acids. The microwave energy helps to overcome the activation energy barrier of the reaction and can disrupt peptide chain aggregation on the solid support, which leads to significantly faster and more efficient couplings.[3]
Q5: What is the best solvent to use for difficult couplings?
A5: While N,N-Dimethylformamide (DMF) is the most common solvent for solid-phase peptide synthesis (SPPS), switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be advantageous for difficult couplings. NMP has superior solvating properties, which can help to break up peptide aggregates on the resin.[3]
Data Presentation: Comparison of High-Efficiency Coupling Reagents
The following tables summarize the characteristics and performance of common coupling reagents used for hindered amino acids.
Table 1: Reagent Characteristics and Recommendations
| Reagent | Class | Key Advantages | Potential Drawbacks |
| HATU | Aminium/Uronium Salt | Highly efficient and fast, especially for hindered couplings.[7] | Based on potentially explosive HOAt; can cause guanidinylation of the N-terminus if used in excess.[6][7] |
| HBTU | Aminium/Uronium Salt | Widely used, reliable, and effective.[4] | Can cause guanidinylation; less reactive than HATU for the most difficult cases.[4][7] |
| COMU | Aminium/Uronium Salt | Efficiency comparable to HATU with a better safety profile (Oxyma-based, non-explosive).[7] Water-soluble byproducts.[7] | Limited stability in solution.[7] |
| PyBOP | Phosphonium Salt | High efficiency; avoids guanidinylation side reaction.[6][7] Good for minimizing racemization.[2] | Byproducts can sometimes be difficult to remove.[4] |
| TFFH | Fluoroformamidinium Salt | Generates amino acid fluorides in situ, which are highly reactive and effective for extremely hindered residues like Aib.[8] | Requires specific protocols for acyl fluoride formation.[5] |
| DIC/Oxyma | Carbodiimide/Additive | Cost-effective; avoids guanidinylation. Oxyma is a safe and effective additive for suppressing racemization.[9] | Slower reaction times compared to onium salts; generally less potent for the most challenging couplings.[9] |
Experimental Protocols
Protocol 1: Double Coupling of a Hindered Amino Acid using HATU
This protocol is recommended for incorporating a sterically demanding amino acid to ensure the highest possible coupling efficiency.
-
Resin Preparation: Swell the resin (containing the deprotected N-terminal amine) in peptide-grade DMF for at least 30 minutes in a reaction vessel. Drain the DMF.
-
First Coupling - Activation: In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the mixture. Allow this pre-activation to proceed for 1-5 minutes.[1]
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate the vessel for 45-60 minutes at room temperature.[1]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[6]
-
Second Coupling: Prepare a fresh solution of activated amino acid as described in step 2. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[6]
-
Final Wash and Monitoring: Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[3] Perform a ninhydrin test to confirm the absence of free primary amines, indicating a complete coupling.[6]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation: In an anhydrous environment, dissolve the protected, sterically hindered amino acid (1 equivalent) in a dry solvent such as DCM.
-
Add a fluorinating agent (e.g., TFFH) and a suitable non-nucleophilic base (e.g., DIPEA).[1] Allow the reaction to proceed to form the acyl fluoride intermediate.
-
Coupling Reaction: Add the solution containing the newly formed acyl fluoride to the deprotected, resin-bound amine.
-
Monitoring: Allow the reaction to proceed. Reaction times may be significantly longer than standard couplings, so monitoring for completeness (e.g., via a test cleavage and LC-MS analysis of a small resin sample) is crucial.[1]
Visualizations
Caption: Troubleshooting workflow for low coupling yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid (Boc-L-allylglycine).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities may include unreacted starting materials such as L-allylglycine, byproducts from the Boc-protection step like di-tert-butyl carbonate, and residual solvents from the work-up (e.g., ethyl acetate, dichloromethane). If the synthesis involves the hydrolysis of a methyl ester precursor, incomplete saponification can leave residual ester. Side reactions, although less common, can lead to byproducts that complicate purification.
Q2: My crude this compound is a persistent oil and will not solidify. What steps can I take to induce crystallization?
A2: "Oiling out" is a frequent challenge with Boc-protected amino acids.[1][2] Here are several strategies to address this:
-
Ensure Complete Solvent Removal: Residual solvents can inhibit crystallization. Dry the oil under a high vacuum, possibly with gentle heating (e.g., 40–50 °C), to ensure all volatile organics are removed.[1]
-
Trituration: Vigorously stir the oil with a non-polar solvent in which the product has minimal solubility, such as hexanes or diethyl ether.[1] This can wash away impurities and provide the necessary energy to induce nucleation and solidification.
-
Seed Crystallization: If a small amount of solid material is available from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.[1]
-
DCHA Salt Formation: Conversion of the carboxylic acid to its dicyclohexylamine (DCHA) salt often yields a stable, crystalline solid that is easily purified by recrystallization. The purified salt can then be converted back to the free acid.
Q3: What are the recommended starting conditions for flash column chromatography of this compound?
A3: For acidic compounds like Boc-L-allylglycine, a typical mobile phase is a gradient of ethyl acetate in hexanes with a small amount of acetic or formic acid to suppress ionization and reduce tailing.[1] A good starting point would be a gradient of 10% to 50% ethyl acetate in hexanes containing 0.1-1% acetic acid. The polarity of the solvent system will likely need to be higher than that used for its methyl ester counterpart due to the increased polarity of the carboxylic acid.
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product should be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product is an intractable oil | Residual solvents, impurities inhibiting crystallization, or inherent properties of the compound. | Ensure complete removal of solvents under high vacuum. Attempt trituration with a non-polar solvent like hexanes. Consider purification via DCHA salt formation.[1][2][3] |
| Multiple spots on TLC after work-up | Incomplete reaction, side-product formation, or residual starting materials. | Optimize reaction conditions (time, temperature, stoichiometry). Perform an appropriate aqueous wash during work-up to remove water-soluble impurities. Purify by flash column chromatography. |
| Broad or tailing peaks in flash chromatography | Ionization of the carboxylic acid on the silica gel. | Add a small amount of a volatile acid (e.g., 0.1-1% acetic or formic acid) to the eluent to suppress ionization.[1] |
| Low yield after purification | Product loss during aqueous washes or chromatography. | Minimize the number of extractions and washes. Ensure the pH of the aqueous layer is appropriate to prevent the product from partitioning into it. Collect smaller fractions during chromatography and analyze them carefully by TLC to avoid discarding fractions containing the product. |
| Crystals do not form upon cooling | The solution is not sufficiently supersaturated, or impurities are present. | Increase the concentration of the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to create nucleation sites.[3] If these fail, consider purifying via flash chromatography before attempting recrystallization again. |
Data Presentation
Table 1: Typical Purification Parameters for Boc-Protected Amino Acids
| Purification Method | Parameter | Typical Value/System | Notes |
| Flash Column Chromatography | Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard for most applications. |
| Mobile Phase | Ethyl Acetate/Hexanes with 0.1-1% Acetic Acid | Start with a low polarity and gradually increase. For the carboxylic acid, a higher proportion of ethyl acetate will be needed compared to its ester. | |
| Recrystallization | "Good" Solvent | Ethyl Acetate, Acetone, Isopropanol | Solvents in which the compound is soluble when hot. |
| "Poor" Solvent (Anti-solvent) | Hexanes, Pentane, Diethyl Ether | Solvents in which the compound is insoluble.[3] | |
| DCHA Salt Formation | Salt Formation Solvent | Diethyl Ether | The DCHA salt typically precipitates from this solvent.[3] |
| Liberation of Free Acid | Ethyl Acetate / 10% Phosphoric Acid | The salt is suspended in ethyl acetate and washed with an acidic aqueous solution to recover the free carboxylic acid.[3] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial chromatography eluent or dichloromethane. Alternatively, adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Dry pack the column with silica gel and then wet it with the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes with 0.5% acetic acid).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).[3]
-
Addition of Anti-solvent: While stirring, slowly add a "poor" solvent (e.g., hexanes) until the solution becomes persistently cloudy.[3]
-
Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear solution.[3]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 3: Purification via Dicyclohexylamine (DCHA) Salt Formation
-
Salt Formation: Dissolve the crude oily product in diethyl ether. Slowly add one equivalent of dicyclohexylamine with stirring.[3]
-
Precipitation: Continue stirring until a precipitate forms. This may occur immediately or require some time.
-
Isolation of Salt: Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether. The salt can be further purified by recrystallization if necessary.[3]
-
Liberation of Free Acid: Suspend the purified DCHA salt in ethyl acetate and transfer it to a separatory funnel.
-
Acidification: Add a 10% aqueous solution of phosphoric acid and shake the funnel. The pH of the aqueous layer should be between 2 and 3.[3]
-
Extraction and Washing: Separate the layers and wash the organic phase with water until the pH of the aqueous wash is neutral.[3]
-
Final Product Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified this compound.[3]
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Preventing Racemization in Peptide Coupling with Boc-Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during peptide synthesis using Boc-protected amino acids.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the coupling process. This results in the conversion of a pure L-amino acid into a mixture of both L- and D-enantiomers. The presence of these D-isomers creates diastereomeric peptide impurities that can be difficult to separate and may significantly alter or eliminate the biological activity of the final peptide.[1][2]
Q2: What is the primary mechanism of racemization for Boc-protected amino acids?
A2: The predominant mechanism for racemization of N-alkoxycarbonyl-protected amino acids, including Boc-amino acids, involves the formation of a 5(4H)-oxazolone intermediate.[1][2][3] This occurs when the carboxylic acid of the Boc-amino acid is activated by a coupling reagent. The resulting activated intermediate can cyclize to form the planar oxazolone. The proton on the alpha-carbon of this intermediate is acidic and can be readily abstracted by a base in the reaction mixture, leading to a loss of chirality. The incoming amine can then attack this achiral intermediate from either face, resulting in a mixture of the desired L-L peptide and the undesired D-L diastereomer.[1][2]
Q3: Are all Boc-amino acids equally prone to racemization?
A3: No, the susceptibility to racemization varies among amino acids. Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[2][4][5] The imidazole ring of histidine can catalyze racemization. For other amino acids like serine (Ser) and phenylalanine (Phe), the risk of racemization increases under non-optimized conditions.[4]
Q4: How do common reaction parameters influence racemization?
A4: Several factors can significantly impact the extent of racemization:
-
Coupling Reagents: Carbodiimides like DCC and DIC, when used alone, are known to cause significant racemization.[3][4] Uronium/aminium (e.g., HBTU, HATU) and phosphonium (e.g., PyBOP) reagents generally offer better suppression of racemization, especially when used with additives.[3]
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[4][5][6][7] They work by forming active esters that are less prone to cyclizing into the problematic oxazolone intermediate.[3]
-
Base: The choice and concentration of the base are critical. Stronger, less sterically hindered bases like triethylamine (TEA) can increase racemization compared to weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[3][6] It is essential to use the minimum necessary amount of base.[4]
-
Temperature: Elevated temperatures, while often used to increase coupling efficiency, can also accelerate the rate of racemization.[3][4][8] For sensitive amino acids, performing the coupling at a lower temperature (e.g., 0°C) is recommended.[4]
-
Solvent: The polarity of the solvent can influence racemization. Less polar solvents may help reduce racemization rates.[4] However, the choice of solvent must also ensure the solubility of all reactants.
-
Activation Time: Prolonged pre-activation of the Boc-amino acid before the addition of the N-terminal amine of the peptide chain increases the opportunity for oxazolone formation and subsequent racemization.[2][3]
Troubleshooting Guides
Issue 1: High levels of diastereomeric impurities detected in the final peptide.
| Possible Cause | Solution | Experimental Protocol |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization, such as a uronium/aminium (HBTU, HATU) or phosphonium-based (PyBOP) reagent. If using a carbodiimide (DCC, DIC), always include a racemization-suppressing additive like HOBt or Oxyma.[3][4] | Refer to Protocol 1: Low-Racemization Coupling using DIC/Oxyma. |
| Excessive or Strong Base | Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3][6] Ensure the stoichiometry of the base is carefully controlled. | When using a base, substitute stronger bases like DIEA with NMM at an equimolar ratio to the amino acid. |
| Elevated Reaction Temperature | Conduct the coupling reaction at a lower temperature, for instance, at 0°C, especially during the activation step.[4] If utilizing microwave-assisted synthesis, consider reducing the temperature for the coupling of racemization-prone amino acids.[9] | Modify the standard coupling protocol to include a cooling step to 0°C before the addition of the coupling reagent. |
| Prolonged Pre-activation Time | Minimize the pre-activation time. An in-situ activation, where the coupling reagent is added to the mixture of the amino acid and the peptide-resin, is ideal.[2][4] | Refer to Protocol 2: In-Situ Activation Coupling. |
Issue 2: Significant racemization observed when coupling Boc-His or Boc-Cys.
| Possible Cause | Solution | Experimental Protocol |
| Inherent Susceptibility of the Amino Acid | For Histidine, ensure the imidazole nitrogen is appropriately protected (e.g., with a Tosyl group).[2] For Cysteine, the choice of side-chain protecting group is critical. Using DIC/HOBt with the addition of CuCl2 has been shown to be effective in suppressing racemization for Cys residues.[5] | For Histidine coupling, utilize a side-chain protected Boc-His derivative. For Cysteine, consider adding 1 equivalent of CuCl2 to a DIC/HOBt coupling reaction. |
| Inadequate Coupling Conditions | For these sensitive residues, it is crucial to use a combination of a low-racemization coupling reagent, an additive, a mild base, and low temperature.[4][9] | Combine the recommendations from Issue 1, such as using DIC/Oxyma at 0°C. For microwave-assisted syntheses, consider performing the coupling for His and Cys conventionally at a lower temperature while synthesizing the rest of the peptide at a higher temperature.[9] |
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific coupling conditions. The following table summarizes representative data on the percentage of D-isomer formation for sensitive amino acids under various conditions.
| Coupling Reagent/Additive | Amino Acid | Base | % D-Isomer (Racemization) | Reference |
| BOP | Boc-His(Tos) | DIEA (excess) | ~3% | [1] |
| DIC/Oxyma | Fmoc-His(Trt)-OH | Not Specified | 1.8% | [1] |
| HATU | Fmoc-His(Trt)-OH | NMM | High | [1] |
| DIC/Oxyma | Fmoc-Cys(Trt)-OH | Not Specified | Negligible | [1] |
Note: While some data is derived from Fmoc chemistry, the principles regarding the performance of coupling reagents and additives are often translatable to Boc chemistry.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is designed to minimize racemization during the coupling of Boc-amino acids.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes. After swelling, wash the resin thoroughly with DMF (3 times).
-
Deprotection: Perform the Boc deprotection using an appropriate TFA-based reagent.
-
Neutralization and Washing: Neutralize the resin with a 5% solution of N,N-diisopropylethylamine (DIEA) in DMF. Wash the resin thoroughly with DMF (3 times) and then DCM (3 times), followed by a final series of washes with DMF (3 times). Confirm the presence of the free amine using a Kaiser test.
-
Coupling Reaction: a. In a separate reaction vessel, dissolve the Boc-amino acid (3 equivalents relative to the resin loading) and Oxyma (3 equivalents) in DMF. b. Add this solution to the swelled and washed resin. c. Add the base (e.g., NMM, 6 equivalents) to the resin slurry. d. Finally, add diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel. e. Agitate the reaction mixture at room temperature for 1-2 hours. For racemization-prone residues, conduct this step at 0°C.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free amines).
Protocol 2: In-Situ Activation Coupling
This protocol minimizes the time the amino acid spends in its activated state, thereby reducing the opportunity for racemization.
-
Resin Preparation and Deprotection: Follow steps 1-3 of Protocol 1.
-
Coupling Reaction: a. In a reaction vessel containing the swelled, deprotected, and neutralized peptide-resin, add a solution of the Boc-amino acid (3 equivalents) and an additive such as HOBt or Oxyma (3 equivalents) in DMF. b. Add the base (e.g., NMM, 6 equivalents). c. Immediately add the coupling reagent (e.g., DIC, 3 equivalents) to the reaction mixture. d. Agitate the mixture at room temperature (or 0°C for sensitive couplings) for 1-2 hours.
-
Washing and Confirmation: Follow steps 5 and 6 of Protocol 1.
Visualizing Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate the mechanism of racemization and a decision-making workflow for selecting an appropriate coupling strategy.
Caption: Mechanism of racemization via oxazolone formation during peptide coupling.
Caption: Decision workflow for selecting a peptide coupling strategy to minimize racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to the common challenge of peptide aggregation during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: During solid-phase peptide synthesis, the growing peptide chains, which are attached to an insoluble resin, can self-associate through intermolecular hydrogen bonds. This leads to the formation of secondary structures like β-sheets, causing the peptide-resin to become poorly solvated and rendering the N-terminus of the growing chains inaccessible to reagents.[1][2] This phenomenon can result in incomplete deprotection and coupling reactions, leading to low yields and purity of the final peptide.[2]
Q2: What are the common signs of on-resin peptide aggregation?
A2: Several signs during SPPS can indicate that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[2]
-
Slow or Incomplete Reactions: This can be observed through a positive ninhydrin (Kaiser) or TNBS test after a coupling step, which indicates the presence of unreacted free amines. Similarly, the removal of the N-terminal protecting group (e.g., Fmoc) may be sluggish.
-
Physical Clumping: The resin may clump together, making it difficult to mix and wash effectively.
-
Changes in Deprotection Monitoring: In continuous-flow synthesis, a flattened and broadened deprotection profile can signal aggregation.
Q3: Which types of peptide sequences are most prone to aggregation?
A3: While predicting aggregation with certainty is difficult, some sequences are more susceptible:
-
Hydrophobic Residues: Sequences rich in hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe) are prone to aggregation.
-
β-branched Amino Acids: Residues like Valine and Isoleucine can contribute significantly to aggregation.[1]
-
Long Peptides: Aggregation is more likely to occur in peptides longer than 15-20 amino acids.[3]
-
Alternating Hydrophilic/Hydrophobic Residues: Such patterns can favor the formation of stable secondary structures.
Troubleshooting Guide
If you suspect on-resin aggregation, the following troubleshooting strategies can be employed.
Initial Diagnosis: On-Resin Test Cleavage
Before attempting to synthesize the full-length peptide, especially for sequences longer than 20 amino acids, it is highly recommended to perform small test cleavages at intermediate steps to monitor the synthesis progress.[3]
Experimental Protocols
Protocol 1: On-Resin Test Cleavage and HPLC Analysis
This protocol allows for the analysis of the peptide at an intermediate stage of the synthesis to identify potential aggregation issues.
Materials:
-
Peptide-resin (approx. 1-2 mg, dried)
-
Cleavage cocktail (e.g., TFA/Water/TIPS, 95:2.5:2.5 v/v/v)
-
Microcentrifuge tube or small syringe
-
Cold diethyl ether
-
Solvent for HPLC analysis (e.g., 50:50 acetonitrile/water with 0.1% TFA)
-
Analytical HPLC system with a C18 column
Procedure:
-
Sample Collection: After a coupling step where aggregation is suspected, take a small sample of the dried peptide-resin (1-2 mg).
-
Cleavage:
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture through a cotton-plugged pipette into a clean tube to separate the resin.
-
Precipitate the peptide by adding cold diethyl ether (approx. 10 times the volume of the cleavage cocktail).
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether 2-3 times.
-
Allow the peptide to air dry.
-
-
Sample Preparation for HPLC:
-
Dissolve the dried peptide in a suitable solvent for HPLC analysis (e.g., 100-200 µL of 50:50 acetonitrile/water with 0.1% TFA).[5]
-
-
HPLC Analysis:
-
Inject the sample onto an analytical HPLC system equipped with a C18 column.
-
Run a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA over 30 minutes).
-
Monitor the absorbance at 214 nm and 280 nm.
-
Interpretation of Results:
-
A single major peak: This indicates that the synthesis is proceeding well up to that point.
-
Multiple peaks: The presence of significant deletion sequences (n-1, n-2, etc.) or truncated peptides suggests incomplete coupling or deprotection, likely due to aggregation. Mass spectrometry can be used to identify the masses of the different peaks to pinpoint where the synthesis is failing.
Strategies to Overcome Aggregation
If the test cleavage confirms aggregation, or if you are synthesizing a known "difficult" sequence, the following strategies can be implemented.
Modification of Synthesis Conditions
Chaotropic salts disrupt the hydrogen-bonding network that leads to aggregation. Lithium chloride (LiCl) is a commonly used chaotropic agent.
Protocol 2: Using Chaotropic Salts (LiCl Wash)
Materials:
-
0.4 M Lithium Chloride (LiCl) in DMF
-
DMF
Procedure:
This protocol is performed before a difficult coupling step.
-
Resin Swelling and Deprotection: Swell the resin and perform the N-terminal Fmoc deprotection as usual.
-
Chaotropic Wash: Before the coupling step, wash the resin with the 0.4 M LiCl/DMF solution for 2-5 minutes.
-
DMF Wash: Wash the resin thoroughly with DMF (3-5 times) to remove the LiCl.
-
Coupling: Proceed with the standard coupling protocol.
Performing the synthesis at a higher temperature can provide enough energy to disrupt the intermolecular hydrogen bonds causing aggregation.
Protocol 3: Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS)
Materials:
-
Microwave peptide synthesizer
-
Standard SPPS reagents
Procedure:
The exact parameters will depend on the instrument and the peptide sequence. A general workflow is as follows:
-
Deprotection: Perform the Fmoc deprotection step using microwave irradiation (e.g., 3-5 minutes at 75°C).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Perform the amino acid coupling step using microwave irradiation (e.g., 5-10 minutes at 75-90°C).
-
Washing: Wash the resin thoroughly with DMF.
Incorporation of "Structure-Disrupting" Moieties
Pseudoproline dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets. They are incorporated as a dipeptide unit.
Protocol 4: Incorporation of Pseudoproline Dipeptides
Materials:
-
Fmoc-Xaa-Yaa(ΨPro)-OH (Pseudoproline dipeptide)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF
Procedure:
-
Deprotection: Perform the N-terminal Fmoc deprotection of the resin-bound peptide.
-
Activation: In a separate vessel, dissolve the pseudoproline dipeptide (e.g., 1.5-2 equivalents) and the coupling reagent (e.g., 1.5 equivalents) in DMF. Add the base (e.g., 3 equivalents) and allow to pre-activate for a few minutes.
-
Coupling: Add the activated pseudoproline dipeptide solution to the resin and allow the coupling to proceed for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF.
2,4-Dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups can be attached to the backbone amide nitrogen, sterically hindering hydrogen bond formation. These are often introduced as dipeptides, for example, Fmoc-Xaa-(Dmb)Gly-OH.
Protocol 5: Incorporation of Dmb-Protected Dipeptides
Materials:
-
Fmoc-Xaa-(Dmb)Gly-OH
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF
Procedure:
-
Deprotection: Perform the N-terminal Fmoc deprotection of the resin-bound peptide.
-
Activation: In a separate vessel, dissolve the Fmoc-Xaa-(Dmb)Gly-OH dipeptide (e.g., 1.5-2 equivalents) and the coupling reagent (e.g., 1.5 equivalents) in DMF. Add the base (e.g., 3 equivalents) and allow to pre-activate.
-
Coupling: Add the activated dipeptide solution to the resin and allow the coupling to proceed for at least 2 hours.
-
Washing: Wash the resin thoroughly with DMF.
Data Presentation
The effectiveness of various anti-aggregation strategies can be compared by their impact on the final peptide purity and yield. The following table summarizes reported data for different methods.
| Strategy | "Difficult" Peptide Context | Reported Purity/Yield Improvement |
| Pseudoproline Dipeptides | Highly aggregated sequences | Up to 10-fold increase in product yield |
| Synthesis of Aβ 1-42 | Crude yield increased from 33% to 57% | |
| Dmb/Hmb-Protected Amino Acids | Synthesis of hydrophobic peptides | Significantly increased yield and purity |
| Prevention of aspartimide formation | Highly effective | |
| Microwave-Assisted SPPS | Synthesis of Aβ 1-42 | 21-22% yield at 40-55°C |
| Chaotropic Salts (e.g., LiCl) | General "difficult" sequences | Improved coupling efficiency |
| Special Solvents (e.g., NMP, DMSO) | General "difficult" sequences | Improved solvation and reduced aggregation |
Mandatory Visualization
References
Technical Support Center: Improving the Solubility of Boc-Protected Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Boc-protected peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc-protected peptide insoluble in standard solvents?
A1: The solubility of a Boc-protected peptide is influenced by several factors. A high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) in the peptide sequence is a primary cause of poor solubility in aqueous solutions.[1] The Boc (tert-butyloxycarbonyl) protecting group itself, along with bulky and nonpolar side-chain protecting groups like di-benzyloxycarbonyl ((Z)₂) on arginine, can increase the overall hydrophobicity of the peptide, leading to aggregation.[2] Other contributing factors include the peptide's length (longer peptides are often less soluble), its net charge at a given pH, and its tendency to form secondary structures like beta-sheets, which promote aggregation.[1][3]
Q2: What is the recommended first step when encountering a solubility issue with a Boc-protected peptide?
A2: To conserve your sample, always begin by testing the solubility of a small aliquot of the lyophilized peptide.[4] The initial solvent of choice should be sterile, distilled water.[3] If the peptide does not dissolve, the next steps will depend on the peptide's overall charge and hydrophobicity.
Q3: How does the net charge of my peptide affect which solvent I should use?
A3: The net charge of your peptide is a critical determinant of its solubility. Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net charge.[1][5] Therefore, adjusting the pH of the solvent can significantly improve solubility.
-
For acidic peptides (net negative charge): Attempt to dissolve the peptide in a slightly basic buffer (e.g., 10% ammonium bicarbonate solution).[4][6][7]
-
For basic peptides (net positive charge): Try dissolving the peptide in a slightly acidic solution (e.g., 10% acetic acid).[4][6][7]
-
For neutral peptides: If the peptide has a low percentage of charged residues, it is likely hydrophobic and will require organic solvents for dissolution.[7]
Q4: My peptide is still insoluble after pH adjustment. What should I try next?
A4: If pH adjustment is unsuccessful, the peptide is likely highly hydrophobic. The next step is to try organic co-solvents. Start by dissolving the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[7] Once dissolved, slowly add your desired aqueous buffer to the peptide solution in a drop-wise manner while gently vortexing.[3] If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that co-solvent mixture.[3]
Q5: Can physical methods like sonication or heating improve the solubility of my Boc-protected peptide?
A5: Yes, physical methods can be effective but should be used with caution.
-
Sonication: A brief sonication in a water bath can help break up aggregates and enhance dissolution.[6][7] It is recommended to use short bursts (e.g., 3 times for 10 seconds) and to chill the sample on ice between sonications to prevent heating.[7]
-
Gentle Warming: In some cases, gently warming the solution (e.g., to 40°C) can increase solubility.[8] However, excessive heat can lead to peptide degradation, so this should be attempted cautiously on a small scale first.[8]
Q6: Can issues during solid-phase peptide synthesis (SPPS) lead to poor solubility of the final Boc-protected peptide?
A6: Absolutely. Aggregation of the growing peptide chains on the resin during SPPS is a common problem, especially with hydrophobic sequences.[2] This on-resin aggregation can lead to incomplete deprotection and coupling reactions, resulting in a final crude product that is difficult to dissolve.[5] In such cases, Boc-based synthesis may be advantageous over Fmoc-based synthesis, as the repeated treatments with trifluoroacetic acid (TFA) for Boc group removal can help disrupt the secondary structures that cause aggregation.[3][9]
Q7: Are there chemical modifications that can improve the solubility of my Boc-protected peptide?
A7: Yes, several chemical modification strategies can be employed to enhance solubility:
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a highly effective method to increase the hydrophilicity and aqueous solubility of a peptide.[10][11]
-
Incorporation of Hydrophilic Residues: If possible during the design phase, introducing hydrophilic amino acids like Lysine or Arginine can improve solubility.[12]
-
Solubility-Enhancing Tags: Attaching temporary solubilizing tags to the peptide during synthesis can facilitate handling and purification. These tags are then cleaved to yield the final peptide.[13]
Troubleshooting Guides
Issue 1: My Boc-protected peptide precipitates out of solution.
| Possible Cause | Recommended Solution |
| Solvent Evaporation or Temperature Change | Try to redissolve the precipitate by adding a small amount of a stronger co-solvent (e.g., DMSO), gently warming the solution, or sonicating.[8] |
| Reached Solubility Limit | The peptide may need to be used at a lower concentration, or a different co-solvent system may be required. |
| Formation of a Less Soluble Product | If precipitation occurs during a reaction, analyze the precipitate to determine if it is the desired product or a byproduct. |
Issue 2: I'm observing low coupling efficiency during SPPS, which I suspect is due to poor solubility of the Boc-amino acid.
| Possible Cause | Recommended Solution |
| Incomplete Dissolution of Boc-Amino Acid | Ensure the Boc-amino acid is fully dissolved before adding it to the resin. Use a stronger solvent like DMSO for the initial dissolution, then dilute with DMF or NMP. A co-solvent system, such as a 1:1:1 mixture of DCM, DMF, and NMP, can also be effective.[8] |
| On-Resin Aggregation of the Growing Peptide | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add up to 20% DMSO to the coupling mixture.[14] Perform the coupling at an elevated temperature (40-60°C) or use microwave synthesis to disrupt aggregates.[14] Add chaotropic salts like LiCl (up to 0.4 M) to the coupling solution to disrupt secondary structures.[14] |
| Steric Hindrance | Use a more potent coupling reagent like HATU or HBTU and extend the coupling time.[8] |
Data Presentation
Table 1: Quantitative Solubility of Selected Boc-Protected Amino Acids and Dipeptides
The following table summarizes the solubility of several Boc-protected amino acids in common organic solvents. This data is intended as a guideline, and actual solubility may vary based on purity, batch, and experimental conditions.
| Boc-Amino Acid/Dipeptide | Solvent | Solubility (mg/mL) | Notes |
| Boc-Leu-Leu-OH | DMF | ~30 | - |
| DMSO | ~10 | - | |
| Ethanol | ~30 | - | |
| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 | Sparingly soluble in aqueous buffers.[8] | |
| Boc-Val-OH | DMF | ~108.6 | Clearly soluble (1 mmole in 2 mL).[8] |
| Boc-Leu-OH | DMSO | ~100 | Requires sonication.[8] |
| N-Boc-L-proline | DMF | ~20 | - |
| DMSO | ~15 | - | |
| Ethanol | ~15 | - | |
| DMF:PBS (pH 7.2) (1:6) | ~0.14 | Sparingly soluble in aqueous buffers.[8] | |
| Boc-Gly-Gly-OH | DMSO | ~100 | Requires sonication.[8] |
| Boc-β-Ala-OH | DMSO | ~100 | Requires sonication, warming, and heating to 60°C.[8] |
Experimental Protocols
Protocol 1: Stepwise Solubilization of a Difficult Boc-Protected Peptide
This protocol provides a systematic approach to dissolving a hydrophobic Boc-protected peptide.
Materials:
-
Lyophilized Boc-protected peptide
-
Sterile, deionized water
-
10% Acetic Acid
-
10% Ammonium Bicarbonate
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Initial Assessment: Weigh a small, known amount of the lyophilized peptide into a sterile microcentrifuge tube.
-
Aqueous Attempt: Add a small volume of sterile, deionized water. Vortex the tube. If the peptide dissolves, it is water-soluble.
-
pH Adjustment (if insoluble in water):
-
Calculate the theoretical net charge of your peptide at neutral pH.
-
If the peptide is basic (net positive charge), add 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
If the peptide is acidic (net negative charge), add 10% ammonium bicarbonate solution dropwise while vortexing until the peptide dissolves.
-
-
Organic Co-solvent (if insoluble after pH adjustment):
-
To the peptide pellet, add a minimal volume of 100% DMSO (or DMF). For 1 mg of peptide, start with 10-20 µL.
-
Gently vortex until the peptide is completely dissolved. Avoid vigorous shaking.
-
Slowly add your desired aqueous buffer dropwise to the dissolved peptide solution while gently vortexing.
-
Continuously monitor the solution for any signs of precipitation. If cloudiness appears, the solubility limit has been reached.
-
Protocol 2: On-Resin Coupling with a Chaotropic Agent to Mitigate Aggregation
This protocol describes a manual coupling step using lithium chloride (LiCl) to disrupt on-resin aggregation during Boc-SPPS.
Materials:
-
Peptide-resin
-
Boc-protected amino acid
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
0.4 M Lithium Chloride (LiCl) in DMF
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF in the reaction vessel.
-
Boc Deprotection: Perform the N-terminal Boc deprotection according to your standard protocol (e.g., using TFA in DCM).
-
Washing: Wash the resin thoroughly with DMF.
-
Prepare Activated Amino Acid: In a separate vial, dissolve 3 equivalents of the Boc-amino acid and 3 equivalents of HBTU in DMF. Add 6 equivalents of DIEA and allow to pre-activate for 2 minutes.
-
Coupling with Chaotropic Agent:
-
Monitoring and Washing: Monitor the completion of the coupling reaction using a ninhydrin (Kaiser) test. After completion, wash the resin thoroughly with DMF to remove the chaotropic salt before proceeding to the next cycle.[6][15]
Protocol 3: General Protocol for Peptide PEGylation via Cysteine Alkylation
This protocol describes the site-specific PEGylation of a cysteine-containing peptide using a bromo-functionalized PEG reagent, followed by Boc deprotection of the PEG's other terminus.
Materials:
-
Cysteine-containing peptide
-
Bromo-PEG-Boc reagent
-
Reaction Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.5
-
DMSO or DMF
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the target cysteine is in a disulfide bond, reduce it first with a reducing agent like DTT or TCEP, then remove the reducing agent.
-
PEGylation Reaction:
-
Prepare a stock solution of Bromo-PEG-Boc in DMSO or DMF.
-
Add a 10- to 50-fold molar excess of the Bromo-PEG-Boc stock solution to the peptide solution.[12]
-
Incubate the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by RP-HPLC.
-
-
Purification: Purify the Boc-protected PEGylated peptide by RP-HPLC.
-
Boc Deprotection:
-
Product Precipitation and Isolation:
Visualizations
Caption: A stepwise workflow for troubleshooting the dissolution of Boc-protected peptides.
Caption: Workflow for solubilizing a hydrophobic peptide using a co-solvent system.
References
- 1. peptide.com [peptide.com]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: High-Temperature Boc Deprotection of Amino Acids and Peptides
Welcome to the technical support center for high-temperature Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the thermal removal of the tert-butoxycarbonyl (Boc) protecting group from amino acids and peptides.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of high-temperature Boc deprotection?
A1: High-temperature Boc deprotection proceeds through a thermal fragmentation mechanism. Without the need for an acid catalyst, heating a Boc-protected amine leads to the formation of a carbamic acid intermediate, along with the release of isobutylene and carbon dioxide.[1] The carbamic acid is unstable and subsequently decarboxylates to yield the free amine.[1] This method is considered a greener alternative as it avoids the use of strong acids.[1]
Q2: What are the typical temperature ranges and reaction times for thermal Boc deprotection?
A2: The required temperature for efficient thermal Boc deprotection is substrate-dependent. Generally, temperatures of 150°C or higher are needed for a practical reaction rate.[1] Some substrates may undergo deprotection at around 100°C, but this can require reaction times of 2-3 days.[1] In continuous flow systems, temperatures can range from 120°C to 240°C with residence times from minutes to an hour, depending on the substrate and solvent.[2] Microwave-assisted methods can significantly shorten reaction times to as little as 10 minutes at temperatures around 100-120°C.[3][4]
Q3: What are the common side reactions observed during high-temperature Boc deprotection?
A3: High temperatures can induce several side reactions, including:
-
Racemization: Chiral centers, particularly at the α-carbon of amino acids, can be susceptible to racemization at elevated temperatures.[1]
-
Elimination Reactions: Certain amino acid side chains may undergo elimination reactions.[1]
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate, which can lead to a mixture of α- and β-aspartyl peptides.[5][6]
-
Pyroglutamate Formation: An N-terminal glutamine residue can cyclize under acidic or high-temperature conditions to form pyroglutamate.[6]
-
C-alkylation of Tyrosine: The tert-butyl cation generated during deprotection can alkylate the activated aromatic ring of tyrosine, resulting in a +56 Da adduct.[7]
-
Fries-type Rearrangement: The Boc group on the phenolic oxygen of tyrosine can migrate to the aromatic ring, leading to an isomeric impurity.[7]
Q4: How can I detect and characterize side products?
A4: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary methods for detecting and characterizing side products.[7] HPLC can separate impurities based on their different retention times, while MS can identify adducts by their mass-to-charge ratio. For instance, C-alkylation of tyrosine results in a mass increase of 56 Da.[7]
Troubleshooting Guide
Issue 1: Incomplete Boc Deprotection
-
Possible Cause: The reaction temperature is too low, or the reaction time is insufficient for the specific substrate. Steric hindrance around the Boc-protected amine can also slow down the reaction.[8]
-
Solution:
Issue 2: Low Yield and Product Decomposition
-
Possible Cause: The reaction temperature is too high, leading to thermal degradation of the starting material or the deprotected product.[10]
-
Solution:
-
Optimize the temperature by screening a range of temperatures to find the optimal balance between deprotection rate and product stability.[10]
-
Minimize the reaction time to reduce the exposure of the product to high temperatures.[10]
-
Consider using a continuous flow setup, which allows for precise control over residence time and temperature, minimizing degradation.[2][11]
-
Issue 3: Formation of a +56 Da Adduct with Tyrosine-Containing Peptides
-
Possible Cause: C-alkylation of the tyrosine side chain by the tert-butyl cation generated during deprotection.[7]
-
Solution:
-
Lower the deprotection temperature to reduce the rate of the alkylation side reaction.[7]
-
Minimize the deprotection time.[7]
-
While typically used in acid-mediated deprotection, the addition of scavengers like triisopropylsilane (TIS) might help in some high-temperature scenarios, although this is less common for purely thermal deprotection.
-
Issue 4: Poor Solubility of the Starting Material
-
Possible Cause: The chosen solvent is not suitable for the Boc-protected amino acid or peptide.[8]
-
Solution:
-
Screen different solvents to find one that provides good solubility at the desired reaction temperature. Solvents like trifluoroethanol (TFE), methanol, tetrahydrofuran (THF), and toluene have been used in high-temperature deprotection.[2]
-
Ionic liquids have also been shown to be effective solvents for high-temperature Boc deprotection and can offer high thermal stability.[12][13]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on high-temperature Boc deprotection.
Table 1: Comparison of High-Temperature Boc Deprotection Methods
| Method | Temperature (°C) | Time | Solvent | Additive | Typical Yield | Reference |
| Thermal (Batch) | 150 | 2.5 - 6 h | TTP-NTf2 (Ionic Liquid) | 12-14% Water | High | [13] |
| Thermal (Batch) | ~100 | 2 - 3 days | Not specified | None | Substrate dependent | [1] |
| Thermal (Flow) | 120 - 240 | 20 - 90 min | TFE, MeOH, THF, Toluene | None | >90% | [2] |
| Microwave-Assisted | 100 | 10 min | DCM | Solid supported sulfonic acid | Good to excellent | [3] |
| Microwave-Assisted | 120 | 8 min | Water | None | Excellent | [4] |
Table 2: Solvent Effects on Thermal Boc Deprotection in a Flow Reactor
| Substrate | Solvent | Temperature (°C) | Residence Time (min) | Conversion/Yield | Reference |
| N-Boc Imidazole | TFE | 120 | 20 | 100% | [2] |
| N-Boc Imidazole | Methanol | 120 | 25 | 100% | [2] |
| N-Boc Imidazole | THF | 200 | 30 | 97% | [2] |
| N-Boc Imidazole | Toluene | 230 | 30 | 99% | [2] |
| N-Boc Aniline | TFE | 240 | 30 | 93% | [2] |
| N-Boc Aniline | Methanol | 240 | 30 | 88% | [2] |
| N-Boc Phenethylamine | TFE | 240 | 90 | >94% | [2] |
Experimental Protocols
Protocol 1: General Procedure for High-Temperature Boc Deprotection in an Ionic Liquid (Batch) [13]
-
To a mixture of the N-Boc protected amino acid or peptide (0.25 g) and trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide (TTP-NTf2) (7 g) in a reaction vessel, add deionized water (12-14% based on the weight of the ionic liquid).
-
Stir the resulting mixture at approximately 200 rpm.
-
Heat the reaction to 150°C for amino acids or 110°C for peptides.
-
Maintain the reaction for 2.5 to 6 hours, monitoring completion by TLC or LC-MS.
-
After cooling, extract the product from the ionic liquid using water.
-
Evaporate the aqueous layer to dryness to obtain the deprotected product. A final wash with isopropanol may be necessary for further purification.
Protocol 2: High-Temperature Boc Deprotection in a Continuous Flow System [2]
-
Prepare a solution of the N-Boc protected substrate in the desired solvent (e.g., TFE, methanol).
-
Set up a continuous flow reactor with a heated coil.
-
Pump the solution through the reactor at a flow rate calculated to achieve the desired residence time.
-
Set the reactor temperature to the optimized value for the specific substrate (e.g., 120°C for N-Boc imidazole in TFE).
-
Collect the output from the reactor.
-
The solvent can be removed under reduced pressure to yield the deprotected product, which can often be used in the next step without further purification.
Visualizations
Caption: General experimental workflow for high-temperature Boc deprotection.
Caption: Troubleshooting logic for high-temperature Boc deprotection.
References
- 1. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. researchgate.net [researchgate.net]
- 12. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of Peptides with Difficult Sequences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of peptides with difficult sequences.
Frequently Asked Questions (FAQs)
Q1: What makes a peptide sequence "difficult" to synthesize?
A1: "Difficult sequences" are those prone to problems during solid-phase peptide synthesis (SPPS), primarily due to the peptide chain's tendency to aggregate.[1][2] This aggregation is driven by strong inter- or intramolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[1][3] Key characteristics of difficult sequences include:
-
High hydrophobicity: A high content of hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe).[1][4]
-
β-branched amino acids: The presence of amino acids like Val and Ile.[4]
-
Repeating amino acid sequences: Can lead to ordered secondary structures and aggregation.[5]
-
Long peptide chains: Peptides longer than 20-30 amino acids are more susceptible to aggregation.[1][6]
-
Specific amino acid combinations: For instance, Glycine can promote β-sheet formation when combined with hydrophobic residues.[4][7]
Q2: What are the common signs of on-resin peptide aggregation during synthesis?
A2: On-resin aggregation can manifest in several ways, indicating that the synthesis is not proceeding optimally. Common signs include:
-
Poor resin swelling or shrinking: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[3][8]
-
Slow or incomplete reactions: This can be observed as a positive ninhydrin (Kaiser) or TNBS test after a coupling step, indicating unreacted free amines.[1] Fmoc deprotection may also be sluggish.[3]
-
Physical clumping of the resin: The resin may become sticky and clump together.[1]
-
Low yield of the final product: A significant reduction in the expected amount of cleaved peptide is a strong indicator of synthesis problems.[1]
Q3: How can I prevent or overcome peptide aggregation during SPPS?
A3: Several strategies can be employed to disrupt the hydrogen bonding that causes aggregation and improve the solvation of the growing peptide chain. These include:
-
Modifying Synthesis Conditions:
-
Elevated Temperatures: Performing coupling and deprotection steps at higher temperatures (e.g., using microwave-assisted synthesis) can improve reaction kinetics and disrupt secondary structures.[9][10][11][12]
-
Special Solvents: Using more polar solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) instead of or in combination with dimethylformamide (DMF) can enhance solvation.[2][3][13] A "magic mixture" of DCM/DMF/NMP (1:1:1) is also known to be effective.[4][14]
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to washing or coupling solutions can disrupt hydrogen bonds.[3][15]
-
-
Chemical Modifications:
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides (derivatives of Ser, Thr, or Cys) introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[15][16][17][18]
-
Backbone Protecting Groups: Using groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid prevents hydrogen bonding.[3][15]
-
-
Resin and Loading Considerations:
Q4: What are pseudoproline dipeptides and when should I use them?
A4: Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine that are incorporated as a dipeptide unit.[15] The cyclized side chain creates a proline-like kink in the peptide backbone, which disrupts the formation of secondary structures like β-sheets that are responsible for aggregation.[16][17] The native amino acid sequence is regenerated during the final cleavage from the resin.
Consider using pseudoproline dipeptides when:
-
The sequence is known to be aggregation-prone or hydrophobic.[16]
-
You are encountering issues with poor coupling efficiency or low yields.[16]
It is recommended to insert a pseudoproline dipeptide approximately every 6-8 residues, particularly before a hydrophobic cluster.[15]
Q5: When is microwave-assisted peptide synthesis (MW-SPPS) recommended?
A5: Microwave-assisted SPPS is a valuable tool for synthesizing difficult peptide sequences.[9][19] The use of microwave energy allows for rapid and precise heating of the reaction mixture, which can:
-
Significantly reduce reaction times for both coupling and deprotection steps.[10][19]
-
Improve the purity and yield of crude peptides, especially for sequences prone to aggregation.[9][10][20]
-
Enhance the synthesis of long peptides and those with sterically hindered couplings.[9][20]
MW-SPPS is particularly beneficial for sequences that form β-sheet structures.[20] However, it's important to note that high temperatures can increase the risk of racemization for sensitive amino acids like Cysteine and Histidine.[10][12]
Q6: My hydrophobic peptide is difficult to purify. What can I do?
A6: The purification of hydrophobic peptides by reverse-phase HPLC (RP-HPLC) is often challenging due to their poor solubility in aqueous mobile phases and strong interactions with the stationary phase.[7][21] Strategies to improve purification include:
-
Solubilization Additives: Add organic modifiers like isopropanol, acetic acid, or formic acid to the purification solvents to disrupt aggregates.[7][15] Chaotropic agents such as guanidine hydrochloride can also be used.[15]
-
Alternative Solvents: Attempt to dissolve the peptide in a small amount of a strong organic solvent like DMF or DMSO before diluting it into the initial mobile phase for HPLC.[15]
-
Hydrophilic Tags: A temporary hydrophilic tag (e.g., a sequence of Lys or Arg residues) can be attached to the peptide during synthesis to improve its solubility. This tag is then cleaved off after purification.[7]
-
Different Stationary Phases: If a C18 column leads to irreversible adsorption, consider using a different stationary phase, such as one with phenyl ligands.[21]
Q7: How do I choose the correct cleavage cocktail for a peptide with sensitive residues?
A7: The choice of cleavage cocktail is critical to prevent side reactions with sensitive amino acid residues. During cleavage with trifluoroacetic acid (TFA), reactive carbocations are generated from the removal of protecting groups, which can modify residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[22] Scavengers are added to the cleavage cocktail to "trap" these reactive species.[22]
Here are some common cleavage cocktails and their applications:
| Reagent Cocktail | Composition | Primary Application |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | A good general-purpose cocktail that avoids the use of odorous thiols, but may not be sufficient for peptides with multiple Cysteine residues.[23] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust and widely used cocktail for peptides containing a combination of sensitive residues like Trp, Met, and Cys.[24] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Particularly well-suited for cleaving and deprotecting peptides that contain Arginine residues protected with sulfonyl groups (e.g., Pmc, Pbf).[23][25] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / H₂O / DMS / Ammonium Iodide (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent the oxidation of Methionine residues. |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethyl sulfide
Troubleshooting Guides
Problem: Incomplete Coupling (Positive Kaiser Test)
This workflow helps to diagnose and resolve incomplete coupling reactions, a common issue in difficult peptide synthesis.
Problem: Low Yield and Purity of the Final Peptide
This guide provides a systematic approach to troubleshooting low yield and purity of the final peptide product after cleavage.
Quantitative Data Summary
The effectiveness of various strategies to combat aggregation in difficult peptide synthesis can be compared based on reported improvements in yield and purity.
| Strategy | Peptide Sequence/Context | Reported Yield/Purity Improvement |
| Pseudoproline Dipeptides | Highly aggregated sequences | Up to 10-fold increase in product yield.[16] |
| Synthesis of Aβ 1–42 | Crude yield increased from 33% to 57%.[26] | |
| Microwave-Assisted SPPS | Synthesis of Aβ 1–42 | Crude yield of 87% and purity of 67%.[26] |
| General difficult sequences | Significant reduction in synthesis time and improved peptide quality.[19] | |
| Dmb/Hmb Protecting Groups | General difficult sequences | Incorporation every 6-7 residues effectively disrupts aggregation.[3] |
| Chaotropic Salt Wash | Aggregated peptide-resin | Disrupts secondary structures to allow for successful coupling.[15] |
Key Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation
This protocol is used to disrupt secondary structures prior to a difficult coupling step.[15]
-
Deprotection and Neutralization: Perform the N-terminal deprotection (e.g., Fmoc removal) and neutralization steps as per your standard protocol.
-
Chaotropic Wash: Before coupling, wash the resin with a solution of 0.4 M LiCl in DMF.
-
Standard Wash: Thoroughly wash the resin with DMF to remove the chaotropic salt, as it can interfere with some coupling reagents.
-
Coupling: Proceed with the standard coupling protocol for the next amino acid.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide.[15]
-
Programming: When programming the synthesizer or performing manual synthesis, substitute the cycle for the amino acid preceding a Ser, Thr, or Cys with the appropriate pseudoproline dipeptide.
-
Reagent Preparation: Use a 5-fold excess of the activated pseudoproline dipeptide relative to the resin's functional capacity.
-
Coupling: Allow the coupling reaction to proceed for at least 1 hour.
-
Verification: It is advisable to perform a ninhydrin (Kaiser) test to ensure the coupling reaction has gone to completion.
-
Cleavage: The native Ser, Thr, or Cys residue is regenerated during the standard TFA-mediated cleavage and deprotection.
Protocol 3: Microwave-Assisted SPPS Cycle
This protocol outlines a general procedure for performing SPPS at elevated temperatures using a microwave synthesizer.[26]
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) and apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes). Wash the resin thoroughly with DMF.
-
Coupling: Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF. Apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 5-10 minutes).
-
Wash: Wash the resin thoroughly with DMF.
-
Repeat: Repeat the deprotection and coupling cycles for the entire sequence.
Protocol 4: Standard Cleavage with Reagent K
This protocol is for the cleavage of peptides with sensitive residues like Cys, Met, Trp, and Tyr.[24]
-
Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-ethanedithiol) immediately before use. Use 10-20 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-4 hours. Peptides with multiple Arginine residues may require longer cleavage times.
-
Peptide Precipitation: Filter the resin and wash it with fresh TFA. Combine the filtrates and precipitate the peptide by adding cold methyl-tert-butyl ether.
-
Isolation: Collect the crude peptide precipitate by centrifugation or filtration.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jpt.com [jpt.com]
- 12. peptide.com [peptide.com]
- 13. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. chempep.com [chempep.com]
- 17. Pseudoproline - Wikipedia [en.wikipedia.org]
- 18. Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. luxembourg-bio.com [luxembourg-bio.com]
- 21. nestgrp.com [nestgrp.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 25. peptide.com [peptide.com]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection
This technical support center is a resource for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you achieve complete and efficient deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection?
Incomplete removal of the Boc group is a frequent issue that can lead to the synthesis of deletion peptides or low yields of the desired product.[1] Several factors can contribute to this problem:
-
Insufficient Acid Concentration or Reaction Time: The most common reason is an inadequate concentration of the acidic reagent, typically trifluoroacetic acid (TFA), or an insufficient reaction time.[2][3] The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow down the reaction.[2]
-
Steric Hindrance: Amino acids with bulky side chains or N-methylated amino acids can sterically hinder the approach of the acid, slowing the cleavage of the Boc group.[1][2][3]
-
Poor Resin Swelling (in Solid-Phase Peptide Synthesis - SPPS): For the deprotection reagents to effectively access the peptide chains, the resin support must be adequately swollen.[1][2][3] In some cases, 100% TFA may cause less resin swelling compared to a 50% TFA solution in dichloromethane (DCM), leading to lower purity.[1][4]
-
Problematic Amino Acid Residues: Certain amino acid derivatives, such as N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to Boc deprotection under standard conditions.[1][3][5]
-
Peptide Aggregation (SPPS): The formation of secondary structures, like β-sheets, between growing peptide chains can hinder reagent diffusion and access to the N-terminus.[3]
-
Reagent Quality: The purity of reagents is critical. For instance, TFA is hygroscopic, and the presence of water can diminish its effective acidity.[3]
Q2: How can I detect incomplete Boc deprotection?
Monitoring the deprotection step is crucial for a successful synthesis. Several analytical techniques can be employed:
-
Kaiser Test (Ninhydrin Test) for SPPS: This is a sensitive qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[1] A positive result (intense blue color) indicates successful removal of the Boc group, while a negative result (yellow or colorless beads) suggests incomplete deprotection.[1]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a highly effective method to monitor the reaction's progress. By analyzing small aliquots of the reaction mixture at different time points, you can observe the disappearance of the Boc-protected starting material peak and the appearance of the deprotected product peak.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the consumption of the starting material and the formation of the desired product, confirming its mass.[6] A mass difference of -100.12 amu confirms the removal of the Boc group.[7]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to visualize the disappearance of the starting material and the appearance of the more polar product (the free amine or its salt).[6]
-
¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the nine equivalent tert-butyl protons, typically observed around 1.4-1.5 ppm, provides unambiguous and quantitative confirmation of Boc removal.[2][7]
Q3: What are the recommended standard conditions for Boc deprotection?
For most applications, the cleavage of the Boc group is performed with a 25-50% TFA solution in DCM.[8][9] A typical procedure for SPPS involves a short prewash (1-5 minutes) followed by the main deprotection reaction (15-30 minutes).[1][3] For solution-phase synthesis, reaction times typically range from 30 minutes to 2 hours at room temperature.[8][9]
Q4: When should I use scavengers during Boc deprotection?
The deprotection of the Boc group generates a reactive tert-butyl cation.[1][2] This cation can lead to side reactions, particularly with sensitive amino acids like Cysteine (Cys), Methionine (Met), and Tryptophan (Trp).[1][10][11] To prevent these side reactions, scavengers are added to the deprotection solution to "trap" the carbocations.[1][10] For instance, 0.5% dithioethane (DTE) can be added to the TFA/DCM solution when these amino acids are present.[1] A common general-purpose scavenger cocktail is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[10]
Troubleshooting Guide
If you observe incomplete Boc deprotection, consider the following troubleshooting steps.
Visualizing the Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-((tert-Butoxycarbonyl)amino)pent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Analytical Data
In the synthesis and characterization of modified amino acids, crucial building blocks in pharmaceutical development, rigorous analytical techniques are paramount to confirm structure and purity. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, also known as Boc-L-allylglycine. To provide a meaningful comparison, spectral data for a saturated counterpart, Boc-L-norvaline, is also presented, highlighting the influence of the terminal double bond on the spectroscopic output.
Executive Summary
This guide presents a detailed comparison of NMR and mass spectrometry data for this compound and the alternative compound, Boc-L-norvaline. The presence of the terminal alkene in this compound results in characteristic signals in both ¹H and ¹³C NMR spectra, which are absent in the saturated analogue. Mass spectrometry data reveals predictable fragmentation patterns for both compounds, primarily involving the loss of the Boc protecting group.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and Boc-L-norvaline.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Assignment | This compound Methyl Ester * | Boc-L-norvaline | Key Differences |
| α-CH | ~4.35 ppm (m) | ~4.25 ppm (m) | Similar chemical shift, multiplicity may vary. |
| β-CH₂ | ~2.50 ppm (m) | ~1.65 ppm (m) | Significant downfield shift for the allylic protons in the unsaturated compound. |
| γ-CH₂ | ~5.70 ppm (m, -CH=) | ~1.35 ppm (sextet) | Presence of vinylic proton in the unsaturated compound vs. methylene protons in the saturated one. |
| δ-CH₂/CH₃ | ~5.10 ppm (m, =CH₂) | 0.92 ppm (t) | Vinylic protons in the unsaturated compound vs. a terminal methyl group in the saturated one. |
| Boc (t-butyl) | 1.44 ppm (s) | 1.45 ppm (s) | Virtually identical, characteristic singlet for the Boc group. |
| NH | ~5.05 ppm (br s) | ~5.0 ppm (d) | Broad singlet or doublet, depending on solvent and concentration. |
| OCH₃ | 3.73 ppm (s) | N/A | Present only in the methyl ester derivative. |
| COOH | Not explicitly found | ~10-12 ppm (br s) | Expected broad singlet for the carboxylic acid proton, often not observed. |
Note: Experimental data for the free acid of this compound was not available. Data for the corresponding methyl ester is presented as a close analogue.
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Assignment | This compound Methyl Ester * | Boc-L-norvaline | Key Differences |
| C=O (Carboxyl/Ester) | ~172.6 ppm | ~176.0 ppm | Minor shift due to ester vs. carboxylic acid. |
| C=O (Boc) | ~155.3 ppm | ~155.8 ppm | Very similar chemical shift for the Boc carbonyl. |
| α-C | ~53.0 ppm | ~52.5 ppm | Similar chemical shifts for the α-carbon. |
| β-C | ~36.9 ppm | ~34.5 ppm | Downfield shift for the allylic carbon. |
| γ-C | ~132.4 ppm (-CH=) | ~19.0 ppm | Presence of a vinylic carbon in the unsaturated compound vs. a methylene carbon. |
| δ-C | ~119.1 ppm (=CH₂) | ~13.8 ppm (CH₃) | Vinylic carbon in the unsaturated compound vs. a terminal methyl carbon. |
| Boc C(CH₃)₃ | ~80.0 ppm | ~79.5 ppm | Very similar chemical shift for the quaternary carbon of the Boc group. |
| Boc C(CH₃)₃ | ~28.4 ppm | ~28.4 ppm | Virtually identical chemical shift for the methyl carbons of the Boc group. |
| OCH₃ | ~52.3 ppm | N/A | Present only in the methyl ester derivative. |
Note: Experimental data for the free acid of this compound was not available. Data for the corresponding methyl ester is presented as a close analogue.
Table 3: Mass Spectrometry Data Comparison
| Analysis | This compound | Boc-L-norvaline |
| Molecular Weight | 215.25 g/mol | 217.27 g/mol |
| Ionization Mode | ESI (+) | ESI (+) |
| [M+H]⁺ | m/z 216.1 | m/z 218.1 |
| [M+Na]⁺ | m/z 238.1 | m/z 240.1 |
| Key Fragments | m/z 160.1 ([M+H-C₄H₈]⁺), m/z 116.1 ([M+H-Boc]⁺) | m/z 162.1 ([M+H-C₄H₈]⁺), m/z 118.1 ([M+H-Boc]⁺) |
Experimental Protocols
NMR Spectroscopy
A general protocol for obtaining ¹H and ¹³C NMR spectra of Boc-protected amino acids is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry
A general protocol for obtaining ESI-MS data for Boc-protected amino acids is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation in positive ion mode.
-
Instrumentation: Use an electrospray ionization mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Tandem MS (MS/MS): If further structural confirmation is needed, perform fragmentation of the protonated molecular ion ([M+H]⁺) to observe characteristic losses, such as the loss of isobutylene (56 Da) or the entire Boc group (100 Da).
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the characterization of a Boc-protected amino acid using NMR and mass spectrometry.
Caption: Analytical workflow for Boc-amino acid characterization.
A Head-to-Head Battle: Unpacking Boc and Fmoc Protection in Solid-Phase Peptide Synthesis
In the landscape of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) is a foundational technique. The strategic choice between the two dominant protection strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that dictates the pathway to the final peptide product. This comprehensive guide offers an objective comparison of these methodologies, providing researchers, scientists, and drug development professionals with the data and protocols to make informed decisions for their synthetic endeavors.
The core difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which determines the reagents and conditions for the synthesis.[1]
The Boc Strategy: A Classic Approach
The Boc method, a cornerstone in the early development of SPPS, employs the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved with a moderately strong acid, such as trifluoroacetic acid (TFA). In contrast, the side-chain protecting groups are typically benzyl-based and necessitate a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage step.[1]
The Fmoc Strategy: The Milder Alternative
Developed to offer a less harsh synthetic route, the Fmoc strategy utilizes the base-labile Fmoc protecting group for the α-amino terminus.[1] This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile, usually tert-butyl based, allowing for their simultaneous removal with cleavage from the resin using TFA.[1] This true orthogonality, where temporary and permanent protecting groups are removed by distinct chemical mechanisms, is a significant advantage of the Fmoc approach.[1][2]
Performance Under the Magnifying Glass: A Quantitative Comparison
While it is widely accepted that Fmoc synthesis often yields crude products of higher purity for routine peptide synthesis due to its milder deprotection steps, the Boc strategy can demonstrate advantages for certain challenging sequences.[2] The synthesis of hydrophobic and aggregation-prone peptides, such as the amyloid-beta (Aβ) peptide, serves as a compelling case study.
Table 1: Comparative Synthesis of Amyloid-Beta (Aβ)(1-42)
| Synthesis Strategy | Peptide Sequence | Crude Yield (%) | Crude Purity (%) | Reference |
| Standard Fmoc/tBu SPPS | Aβ(1-42) | 33 | Not Reported | [3] |
| Fmoc/tBu SPPS with Pseudoprolines | Aβ(1-42) | 57 | Not Reported | [3] |
| Microwave-Assisted Fmoc/tBu SPPS | Aβ(1-42) | 87 | 67 | [3] |
| Boc/Bzl SPPS for "Difficult Sequences" | General | Generally higher than Fmoc | Often higher for hydrophobic peptides | [3][4] |
Note: This data is a summary based on findings from multiple sources. Direct, side-by-side comparative studies with identical coupling reagents and purification methods are limited in the literature.
At a Glance: Key Differences Between Boc and Fmoc SPPS
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) |
| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based |
| Final Cleavage Reagent | Hydrofluoric Acid (HF) or TFMSA | Trifluoroacetic Acid (TFA) |
| Orthogonality | Partial (Graduated Acid Lability)[5] | Fully Orthogonal[2] |
| Typical Yield per Step | High, but can be affected by aggregation | >99%[] |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable[2] |
| Safety Considerations | Requires specialized equipment for handling highly corrosive HF | Avoids highly corrosive HF[7] |
| Cost of Protected Amino Acids | Generally less expensive | Can be more expensive[8] |
Visualizing the Workflow: Boc and Fmoc SPPS Cycles
The cyclical nature of both SPPS strategies can be visualized as a series of repeated steps.
Detailed Experimental Protocols
The following are generalized protocols for key steps in both manual Boc and Fmoc SPPS. Specific conditions may need to be optimized based on the peptide sequence and resin.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in Dichloromethane (DCM) for 30-60 minutes.
-
Deprotection (Boc Removal):
-
Treat the resin with 50% TFA in DCM for approximately 2 minutes (pre-wash).
-
Treat again with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM.
-
-
Neutralization:
-
Wash the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes, repeating this step three times.
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and stir for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Ninhydrin test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing a strong acid like HF or TFMSA and scavengers (e.g., anisole, thioanisole).
-
The cleavage reaction is usually carried out at 0°C for 1-2 hours.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collect the crude peptide by centrifugation or filtration and dry under vacuum.
-
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for peptide amides, Wang for peptide acids) in DMF for 1-2 hours.
-
Deprotection (Fmoc Removal):
-
Treat the resin with a 20-50% solution of piperidine in DMF for 5 minutes.
-
Repeat the treatment with fresh piperidine solution for 15-20 minutes.
-
Wash the resin with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and stir for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Ninhydrin test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane).
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collect the crude peptide by centrifugation or filtration and dry under vacuum.
-
Conclusion: Choosing the Right Strategy
The choice between Boc and Fmoc SPPS is not a one-size-fits-all decision. The Fmoc strategy has become the method of choice for routine peptide synthesis due to its milder conditions, compatibility with a wide range of sensitive functionalities, and amenability to automation.[2] However, the classic Boc strategy remains a powerful tool, particularly for the synthesis of long and hydrophobic sequences prone to aggregation, where the acidic deprotection step can help to disrupt intermolecular hydrogen bonding.[2][9] A thorough evaluation of the peptide's characteristics, desired purity, and available resources is paramount in selecting the optimal synthetic pathway.
References
- 1. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Peptides Containing Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape is increasingly turning towards peptides as highly specific and potent modulators of biological processes. However, the clinical utility of natural peptides is often hampered by their inherent limitations, including poor metabolic stability and rapid clearance. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a transformative approach to overcome these hurdles, unlocking a new era of peptide-based therapeutics with enhanced efficacy and drug-like properties.
This guide provides an objective comparison of the biological activity of peptides containing unnatural amino acids against their natural counterparts, supported by experimental data. We delve into the detailed methodologies of key experiments and present visual representations of complex biological pathways and workflows to provide a comprehensive resource for researchers in the field.
Enhanced Biological Activity: A Data-Driven Comparison
The introduction of unnatural amino acids can significantly improve the biological activity of peptides across various therapeutic areas. This section presents a comparative analysis of key performance metrics for antimicrobial, anticancer, and receptor-agonist peptides.
Antimicrobial Peptides (AMPs)
The substitution of natural amino acids with UAAs in antimicrobial peptides can lead to a substantial increase in their potency against a range of bacterial pathogens. The following table compares the Minimum Inhibitory Concentration (MIC) of AMPs containing unnatural amino acids with their natural analogs. A lower MIC value indicates greater antimicrobial activity.
| Peptide | Sequence | Unnatural Amino Acid(s) | Target Organism | MIC (µM) of Modified Peptide | MIC (µM) of Natural Counterpart | Fold Improvement | Reference |
| E2-53R | Ac-VRW-Nva-IRW-Nva-I-Nva-WR-Nva-IRW-Nva-I-NH2 | Norvaline (Nva), 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) replaces Trp | E. coli | 4 | 2 | -0.5 | [1][2] |
| LE-54R | Ac-L-Nva-L-Tic-L-Nva-L-Tic-L-Nva-L-Tic-L-Nva-L-NH2 | Norvaline (Nva), 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) replaces Trp | S. aureus | 2 | 4 | 2 | [1][2] |
| C18G-Nle | (KL-Nle-KK-Nle-L-Nle-SL-Nle-L-Nle-K-Nle-L-NH2) | Norleucine (Nle) | E. coli | 8 | 16 | 2 | [3] |
| C18G-Nva | (KL-Nva-KK-Nva-L-Nva-SL-Nva-L-Nva-K-Nva-L-NH2) | Norvaline (Nva) | E. coli | 8 | 16 | 2 | [3] |
Anticancer Peptides
Incorporating unnatural amino acids into anticancer peptides can enhance their proteolytic stability and cytotoxic activity against cancer cell lines. The table below showcases the improved half-life (t1/2) in the presence of proteases and the half-maximal inhibitory concentration (IC50) of modified peptides compared to their natural counterparts.
| Peptide | Unnatural Amino Acid | Protease | t1/2 (min) of Modified Peptide | t1/2 (min) of Natural Counterpart | IC50 (µM) of Modified Peptide | IC50 (µM) of Natural Counterpart | Cell Line | Reference |
| LfcinB 26[hF] | Homophenylalanine (hF) | Trypsin | >180 | 30 | 10 | 14 | MDA-MB-231 | [4] |
| LfcinB 26[1-Nal] | 1-Naphthylalanine (1-Nal) | Trypsin | >180 | 30 | 12 | 14 | MDA-MB-231 | [4] |
| LfcinB 26[2-Nal] | 2-Naphthylalanine (2-Nal) | Pepsin | >180 | 60 | 15 | 14 | MDA-MB-231 | [4] |
GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) analogs are crucial in managing type 2 diabetes. The incorporation of unnatural amino acids can significantly improve their resistance to dipeptidyl peptidase-IV (DPP-IV) degradation and enhance receptor binding affinity.
| Peptide | Unnatural Amino Acid Modification | Receptor Binding Affinity (Kd or IC50) of Modified Peptide | Receptor Binding Affinity (Kd or IC50) of Natural GLP-1 | DPP-IV Resistance | Reference |
| [Aib8]GLP-1 | Aminoisobutyric acid (Aib) at position 8 | Comparable to GLP-1 | ~1-5 nM | High | [5] |
| [D-Ala2]GLP-1 | D-Alanine at position 2 | Slightly reduced vs GLP-1 | ~1-5 nM | High | [6] |
| Undecapeptide Analog | Substituted biphenylalanines at C-terminus | 3-fold lower than GLP-1 | ~1-5 nM | High | [6][7] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of peptide bioactivity. This section provides comprehensive methodologies for key assays.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Peptides
This protocol outlines the broth microdilution method to determine the MIC of antimicrobial peptides.[8][9]
Materials and Reagents:
-
Sterile 96-well, low-binding microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Peptide stock solution (in sterile water or 0.01% acetic acid/0.2% BSA)
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Spectrophotometer (600 nm)
-
Plate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a starting optical density (OD600) of 0.01 (approximately 1 x 10^6 CFU/mL). Further dilute to a final concentration of 5 x 10^5 CFU/mL.
-
Peptide Dilution Series: Prepare a serial two-fold dilution of the peptide stock solution in the appropriate diluent in a separate 96-well plate or tubes.
-
Assay Plate Preparation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate.
-
Peptide Addition: Add 50 µL of each peptide dilution to the corresponding wells containing the bacterial suspension. The final volume in each well should be 100 µL.
-
Controls:
-
Positive Control: 50 µL of bacterial suspension + 50 µL of sterile broth (no peptide).
-
Negative Control: 100 µL of sterile broth (no bacteria, no peptide).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the OD600 with a plate reader.
Receptor Binding Affinity Assay (Competitive Binding Assay)
This protocol describes a competitive binding assay to determine the binding affinity (e.g., IC50, Ki) of a test peptide to its receptor.[10][11][12]
Materials and Reagents:
-
Cell membranes or purified receptors expressing the target receptor
-
Radiolabeled or fluorescently labeled known ligand (tracer)
-
Unlabeled test peptide
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
96-well filter plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test peptide in assay buffer. Prepare a solution of the labeled ligand at a concentration close to its Kd. Prepare a suspension of the cell membranes or purified receptors in assay buffer.
-
Assay Setup: In each well of the 96-well plate, add:
-
Assay buffer
-
A fixed concentration of the labeled ligand
-
Increasing concentrations of the unlabeled test peptide
-
A fixed amount of the receptor preparation
-
-
Controls:
-
Total Binding: Labeled ligand + receptor (no unlabeled peptide).
-
Non-specific Binding: Labeled ligand + receptor + a high concentration of a known non-specific competitor or unlabeled ligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: For filter plates, wash the wells with ice-cold assay buffer to remove unbound ligand.
-
Detection:
-
For radiolabeled ligands, add scintillation cocktail to the wells and measure radioactivity using a scintillation counter.
-
For fluorescently labeled ligands, measure fluorescence intensity using a plate reader.
-
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled test peptide concentration. The IC50 value is the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand.
Proteolytic Stability Assay (Plasma Stability Assay)
This protocol details a method to assess the stability of a peptide in plasma.[13][14][15]
Materials and Reagents:
-
Human or animal plasma (e.g., rat, mouse)
-
Test peptide stock solution
-
Internal standard (for LC-MS analysis)
-
Quenching solution (e.g., acetonitrile with 1% formic acid)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Assay Preparation: Pre-warm the plasma to 37°C. Prepare working solutions of the test peptide and internal standard.
-
Incubation: Add the test peptide to the pre-warmed plasma at a final concentration of 1 µM. Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.
-
Reaction Termination: Immediately add the aliquot to a well containing the cold quenching solution with the internal standard to stop the enzymatic degradation and precipitate plasma proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test peptide at each time point.
-
Data Analysis: Plot the percentage of the initial peptide remaining versus time. Calculate the half-life (t1/2) of the peptide in plasma by fitting the data to a first-order decay model.
Visualizing the Science: Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) to depict key concepts discussed in this guide.
Caption: GLP-1 signaling cascade in pancreatic β-cells.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for a competitive receptor binding assay.
Caption: Workflow for a plasma stability assay.
Caption: Logical flow of how UAAs improve peptide therapeutics.
References
- 1. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Determination of the Minimum Inhibitory Concentration [bio-protocol.org]
- 10. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 11. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Amine Protecting Groups
In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the selective manipulation of functional groups is paramount. Amines, being nucleophilic and basic, often require temporary protection to prevent unwanted side reactions. The choice of the appropriate amine protecting group is a critical strategic decision, hinging on its stability under various reaction conditions and the ease of its selective removal. This guide provides a comprehensive comparison of the stability of commonly used amine protecting groups, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
Orthogonal Strategies in Amine Protection
The concept of orthogonality is central to the selection of protecting groups. An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others.[1][2] This is crucial in multi-step syntheses where different functional groups need to be unmasked at various stages. The most widely used amine protecting groups, tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc), form the cornerstone of many orthogonal protection strategies due to their distinct cleavage conditions.[1][3]
Stability Profile of Common Amine Protecting Groups
The stability of a protecting group is defined by its inertness to a range of chemical environments. The following table summarizes the stability of the most common amine protecting groups under acidic, basic, reductive, and oxidative conditions.
| Protecting Group | Structure | Stable Under | Labile Under |
| Boc (tert-Butoxycarbonyl) | R-NH-CO-O-tBu | Basic conditions, Catalytic Hydrogenation[1][4] | Strong Acidic Conditions (e.g., TFA, HCl)[4][5] |
| Cbz (Carboxybenzyl) | R-NH-CO-O-CH₂-Ph | Acidic and Basic Conditions[1] | Catalytic Hydrogenolysis (H₂, Pd/C)[1][5] |
| Fmoc (9-Fluorenylmethoxycarbonyl) | R-NH-CO-O-CH₂-Fmoc | Acidic Conditions, Catalytic Hydrogenolysis[1] | Basic Conditions (e.g., Piperidine)[1][3] |
| Ac (Acetyl) | R-NH-CO-CH₃ | Acidic Conditions[6] | Harsh Basic Conditions (Hydroxide)[6] |
| Bn (Benzyl) | R-NH-CH₂-Ph | Strong Acids and Bases[7] | Catalytic Hydrogenolysis (H₂, Pd/C)[7] |
| dM-Dmoc (1,3-dithian-2-ylmethoxycarbonyl) | R-NH-CO-O-CH₂-(1,3-dithiane) | Basic and Nucleophilic Conditions[8] | Nearly Neutral Oxidative Conditions[9][10] |
Quantitative Comparison of Deprotection Conditions
The efficiency of deprotection is a key factor in selecting a protecting group. The following table provides typical quantitative data for the removal of common amine protecting groups.
| Protecting Group | Reagent/Method | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Boc | 4M HCl in Dioxane | Dioxane | Room Temp | 1 - 4 h | High |
| Boc | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | Room Temp | 0.5 - 2 h | >95[11] |
| Cbz | H₂, 10% Pd/C | Methanol/Ethanol | Room Temp | 1 - 16 h | >90[7] |
| Fmoc | 20% Piperidine in DMF | DMF | Room Temp | 5 - 20 min | >95[3] |
| Bn | H₂, 10% Pd/C | Methanol/Ethanol | Room Temp | 3 - 6 h | Generally High[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the deprotection of Boc, Cbz, and Fmoc groups.
Protocol 1: Acid-Catalyzed Deprotection of a Boc-Protected Amine[4]
Reagents and Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane (approximately 0.1-0.2 M concentration).
-
To the stirred solution, add trifluoroacetic acid (5-10 equivalents) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.[4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Hydrogenolysis of a Cbz-Protected Amine[1]
Reagents and Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
-
Standard laboratory glassware
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 3: Base-Mediated Deprotection of an Fmoc-Protected Amine[1]
Reagents and Materials:
-
Fmoc-protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add a solution of 20% piperidine in DMF to the reaction mixture.
-
Stir the solution at room temperature. The deprotection is usually very rapid, often completing within 5-20 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, the solvent and excess piperidine are typically removed under high vacuum.
-
The crude product can then be purified by chromatography or crystallization.
Visualization of Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Stability of Amine Protecting Groups under Various Conditions.
Caption: General Experimental Workflow for Amine Deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An amine protecting group deprotectable under nearly neutral oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
Navigating Challenging Terrains: A Comparative Analysis of Peptide Coupling Reagents for Hindered Systems
For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids presents a significant challenge. The bulky nature of these residues can impede peptide bond formation, leading to lower yields, incomplete reactions, and increased risk of racemization. The choice of coupling reagent is therefore critical to success. This guide provides an objective comparison of commonly used coupling reagents for hindered systems, supported by experimental data, to aid in the selection of the optimal reagent for your synthetic needs.
The efficiency of a coupling reagent in sterically demanding environments is paramount. Reagents that demonstrate high reactivity and minimal side reactions are invaluable tools in the synthesis of complex peptides. This comparison focuses on the performance of several popular uronium/aminium and phosphonium salt-based coupling reagents.
Performance Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is often a balance between reactivity, suppression of side reactions like racemization, and handling safety. Below is a summary of the performance of key coupling reagents in hindered systems based on available data.
| Coupling Reagent | Coupling Efficiency in Hindered Systems | Racemization Suppression | Key Advantages |
| COMU | Very high; reported to be comparable to or exceeding HATU, especially for sterically hindered sequences.[1] In a demanding synthesis, COMU resulted in only 0.26% of a deletion byproduct, compared to 17% for HATU and 53% for HBTU.[2] | Shows reduced epimerization compared to older benzotriazole-based reagents.[3] | Excellent safety profile based on the non-explosive OxymaPure.[1][3] High solubility in a broad range of solvents.[3][4] |
| HATU | Very high, particularly effective for sterically hindered and N-methylated amino acids.[3] It is often considered a benchmark for high coupling efficiency.[3] | Highly effective due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[3] | Well-established and widely used, with a large body of literature supporting its efficacy.[1] |
| HBTU | Less effective than HATU and COMU in highly hindered systems, as evidenced by a higher percentage of deletion byproducts in a challenging synthesis.[2] | Generally effective, but can be outperformed by HOAt-based reagents in suppressing racemization.[4] | Cost-effective compared to HATU and COMU. |
| PyBOP | A phosphonium-based reagent known for its effectiveness in difficult couplings, including those involving sterically hindered amino acids.[5][6] | Generally associated with lower racemization levels compared to some other reagents.[7] | Does not produce the carcinogenic byproduct HMPA, unlike the original BOP reagent.[6][8] |
Experimental Protocols
The following are general protocols for peptide coupling reactions in hindered systems. Optimization may be required for specific peptide sequences.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for a Hindered Amino Acid
This protocol outlines a general procedure for the manual Fmoc-based solid-phase synthesis of a peptide on a resin support.
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.[1]
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain. Add fresh deprotection solution and agitate for another 10-15 minutes.[1][5]
-
Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).[5]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3 equivalents relative to resin loading), the coupling reagent (e.g., HATU or COMU, 2.9 equivalents), and an additive if required (e.g., HOAt, 3 equivalents with HATU) in DMF.[3][5]
-
Add a base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.[3][5]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for at least 2 hours at room temperature. For very difficult couplings, the reaction time can be extended, or a "double coupling" can be performed where the coupling step is repeated with a fresh solution of activated amino acid.[5][6]
-
-
Washing and Monitoring:
Protocol 2: Microwave-Assisted Peptide Synthesis for a Hindered Amino Acid
Microwave irradiation can be beneficial for coupling hindered amino acids by overcoming the activation energy barrier and disrupting peptide chain aggregation.[5]
-
Resin Preparation and Fmoc-Deprotection:
-
Swell the resin in a microwave-compatible reaction vessel with DMF.
-
Add a 20% solution of piperidine in DMF and irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C).[7]
-
Wash the resin thoroughly with DMF.
-
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents), a coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., HOAt, 4 equivalents) in DMF.[7]
-
Add a base (e.g., DIPEA, 8 equivalents) to the amino acid solution.[7]
-
Add the activated amino acid solution to the deprotected resin and irradiate in the microwave synthesizer according to an optimized protocol for the specific synthesizer and peptide sequence.
-
-
Washing and Confirmation:
-
Wash the resin with DMF to remove excess reagents.
-
Perform a test to confirm the completion of the coupling. A second coupling may be necessary if the reaction is incomplete.[7]
-
Visualizing the Peptide Coupling Workflow
The following diagram illustrates the central steps in the activation and coupling process during peptide synthesis.
References
A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis
For researchers, scientists, and drug development professionals, the successful synthesis of complex peptides—replete with features like multiple disulfide bonds, cyclic structures, or post-translational modifications—is a significant chemical undertaking. The cornerstone of this endeavor lies in a meticulously planned orthogonal protection strategy. This guide provides an objective comparison of the predominant orthogonal protection strategies in solid-phase peptide synthesis (SPPS), presenting experimental data to inform the selection of the most suitable approach for your research.
The Core Principle: Orthogonality
In the context of peptide synthesis, "orthogonality" refers to the employment of multiple classes of protecting groups that can be removed under distinct chemical conditions.[1][2] This principle allows for the selective deprotection of specific functional groups on the amino acid backbone or side chains without affecting others, which is crucial for constructing complex peptide architectures.[1][2] A typical peptide synthesis strategy involves three tiers of protecting groups:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are cleaved at each cycle of amino acid addition.[1]
-
"Permanent" side-chain protecting groups: These protect reactive amino acid side chains throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[1]
-
Semi-permanent side-chain protecting groups: These are instrumental for on-resin modifications, such as cyclization or branching, and can be selectively removed without disturbing the temporary or permanent groups.[1]
This guide will compare the two primary SPPS strategies, Fmoc/tBu and Boc/Bzl, and delve into the utility of the Alloc/allyl strategy as a third dimension of orthogonality for synthesizing particularly intricate peptides.
Head-to-Head Comparison: Fmoc/tBu vs. Boc/Bzl Strategies
The two most established strategies in SPPS are the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) and the tert-butyloxycarbonyl/benzyl (Boc/Bzl) approaches. The choice between them is dictated by the target peptide's sequence, complexity, and desired modifications.[1]
The fundamental distinction lies in the lability of the α-amino protecting group. The Fmoc group is base-labile, whereas the Boc group is acid-labile. This core difference governs the entire synthetic approach, including the selection of side-chain protecting groups and the final cleavage conditions. The Fmoc/tBu strategy is considered fully orthogonal, as the temporary Nα-protecting group is removed by a base, while the permanent side-chain protecting groups are cleaved by an acid.[3] In contrast, the Boc/Bzl strategy is quasi-orthogonal, with selectivity achieved by using different strengths of acid for the removal of the Nα-Boc group and the Bzl-based side-chain protecting groups.[4]
Quantitative Performance Comparison
Direct, side-by-side quantitative comparisons of these strategies for the synthesis of the same complex peptide are not abundant in the literature. However, insights can be gleaned from studies on challenging sequences. For instance, in the synthesis of hydrophobic and aggregation-prone peptides like the amyloid beta (Aβ) peptide, the Boc/Bzl strategy can sometimes offer higher crude purity and yields. This is because the repetitive acid treatment in the Boc strategy helps to disrupt secondary structures and improve solubility.[5] Conversely, for peptides with acid-sensitive modifications, the milder deprotection conditions of the Fmoc/tBu strategy are generally preferred.[1]
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Amino Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Nα-Amino Deprotection | Base-labile (e.g., 20% piperidine in DMF)[1] | Acid-labile (e.g., 25-50% TFA in DCM)[1] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[1] | Strong acid-labile (e.g., Bzl, Tos)[1] |
| Final Cleavage | Moderate acid (e.g., 95% TFA)[1] | Strong acid (e.g., anhydrous HF)[1] |
| Advantages | Milder deprotection conditions, suitable for acid-sensitive peptides (e.g., O-glycosylated, sulfated peptides).[1][4] Fully orthogonal, allowing for on-resin modifications.[1] | Can provide higher yields and purity for long or hydrophobic sequences prone to aggregation.[1] Mature and well-established methodology.[1] |
| Disadvantages | Aggregation can be more problematic in long sequences.[1] Piperidine is a safety concern.[1] | Harsh final cleavage conditions can degrade sensitive residues.[1] Requires specialized, corrosion-resistant equipment for HF cleavage.[1] |
Disclaimer: The data presented is a qualitative summary based on findings from multiple sources, as direct head-to-head comparative studies with identical coupling reagents and purification methods are scarce.
The Third Dimension of Orthogonality: The Alloc/Allyl Strategy
For the synthesis of highly complex peptides, such as those with multiple disulfide bridges, bicyclic structures, or branched chains, a third layer of orthogonal protection is often necessary.[1][6] The allyloxycarbonyl (Alloc) protecting group for amino groups and allyl esters for carboxylic acids provide this additional level of control.[1][6]
The Alloc/allyl groups are stable to both the acidic conditions used to remove Boc and tBu groups and the basic conditions used for Fmoc removal.[7] They are selectively cleaved using a palladium(0) catalyst in the presence of a scavenger.[1] This three-dimensional orthogonal strategy enables the selective deprotection of specific side chains for on-resin modifications, such as lactam bridge formation for cyclization, without affecting the rest of the protected peptide.
| Feature | Alloc/Allyl Protection |
| Protection of | Nα-amino group, side chains (e.g., Lys, Asp, Glu)[1] |
| Deprotection Conditions | Palladium(0)-catalyzed removal in the presence of a scavenger (e.g., PhSiH₃)[1] |
| Orthogonality | Orthogonal to both Fmoc/tBu and Boc/Bzl strategies[7] |
| Application | On-resin cyclization, branching, and other complex modifications[6] |
Case Study: Synthesis of Conotoxins
Conotoxins, small disulfide-rich neurotoxic peptides with therapeutic potential, exemplify the need for multi-layered orthogonal strategies.[1][8] Their synthesis is challenging due to the requirement for precise, regioselective disulfide bond formation. A successful strategy for the synthesis of conotoxins with three disulfide bonds involves the use of three different classes of cysteine-protecting groups:
-
Trityl (Trt): Acid-labile, removed during the final cleavage.
-
Acetamidomethyl (Acm): Removed by iodine-mediated oxidation to form a disulfide bond.
-
4-Methoxybenzyl (Mob): Removed under specific acidic conditions that do not affect other protecting groups.
This approach has been used to synthesize five different conotoxins with three disulfide bonds, achieving yields of 20-30%.[1][8]
Visualizing Orthogonal Strategies
To better understand the relationships and workflows of these orthogonal strategies, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Bicyclic homodetic peptide libraries: comparison of synthetic strategies for their solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of Amine Protecting Groups: Boc vs. The Field
In the synthesis of complex organic molecules, particularly peptides and pharmaceuticals, the strategic use of protecting groups is essential for success.[1] These chemical moieties temporarily mask reactive functional groups, like amines, to prevent unwanted side reactions and direct the course of a synthesis.[1][2] The tert-Butoxycarbonyl (Boc) group has long been a cornerstone of this field, but a variety of other protecting groups, each with unique characteristics, offer powerful alternatives.[3][4]
This guide provides a comprehensive cost-benefit analysis of the Boc protecting group compared to other widely used amine protecting groups: Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc). The selection of an appropriate protecting group is a critical decision that impacts not only the chemical yield and purity but also the overall process economics, from raw material costs to waste disposal.[5]
Core Principles: A Comparison of Lability and Orthogonality
The primary distinction between these protecting groups lies in the conditions required for their removal (lability).[1] This difference is the foundation of orthogonality—the ability to selectively remove one protecting group in the presence of others, a crucial concept for multi-step syntheses.[2][6][7]
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[7]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst).[7]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under mild basic conditions, most commonly with piperidine.[7][8]
-
Alloc (Allyloxycarbonyl): Removed by palladium-catalyzed reactions.[3]
This orthogonality provides chemists with a versatile toolkit, allowing for the precise, stepwise construction of complex molecules.[9]
Quantitative Performance Comparison
The choice of protecting group is dictated by factors including stability, ease of removal, and cost. The following table summarizes the key characteristics of Boc, Cbz, Fmoc, and Alloc.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Alloc (Allyloxycarbonyl) |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc)₂O[4] | Benzyl chloroformate (Cbz-Cl)[3] | Fmoc-OSu or Fmoc-Cl[10] | Allyl chloroformate (Alloc-Cl)[10] |
| Cleavage Conditions | Strong acid (e.g., TFA)[11] | Catalytic Hydrogenolysis (H₂/Pd-C)[6] | Mild base (e.g., 20% Piperidine in DMF)[6] | Pd(0) catalysis (e.g., Pd(PPh₃)₄)[10] |
| Key Advantages | - Well-established and robust.[1]- Lower cost of Boc-amino acids.[5][]- Effective for long or aggregation-prone peptides.[13][14] | - Stable to acidic and some basic conditions.- Orthogonal to Boc and Fmoc. | - Mild deprotection preserves sensitive functionalities.[1]- Orthogonal to Boc and Cbz.[9]- Highly suitable for automation.[5]- Generally higher crude purity.[5] | - Orthogonal to acid- and base-labile groups.[10]- Cleavage conditions are mild and specific. |
| Key Disadvantages | - Harsh acidic deprotection can degrade sensitive substrates.[3]- Final cleavage often requires hazardous HF.[13]- Less amenable to automation.[5] | - Incompatible with catalysts poisons (e.g., sulfur).- Not suitable for molecules with double/triple bonds that could be reduced.[11] | - Fmoc-protected amino acids are generally more expensive.[5][]- Potential for side reactions like aspartimide formation.[1] | - Palladium catalyst can be expensive and requires careful removal.- May not be suitable for substrates sensitive to transition metals. |
| Relative Reagent Cost | Low to moderate.[] | Moderate | High, but prices are becoming more competitive.[5] | Moderate to high |
| Overall Process Cost | Can be lower due to cheaper raw materials, but harsh reagents and lower purity can increase downstream costs.[5][14] | Moderate, dependent on catalyst cost and substrate compatibility. | Higher initial material cost can be offset by higher efficiency, easier purification, and reduced waste.[5][14] | Can be high due to the cost of the palladium catalyst and ligands. |
| Stability | Stable to base, hydrogenolysis, and nucleophiles.[15] | Stable to acidic conditions. | Stable to acid and hydrogenolysis.[9] | Stable to both acidic and basic conditions.[10] |
Detailed Economic and Process Analysis
A thorough cost-benefit analysis extends beyond the initial price of the protected amino acids.
-
Raw Material and Reagent Costs: Boc-protected amino acids are generally less expensive than their Fmoc-counterparts due to the lower cost of the Boc group itself.[] However, the Fmoc strategy often relies on more expensive solvents like DMF, while Boc chemistry can utilize cheaper options like dichloromethane (DCM).[14]
-
Process Efficiency and Purification: The Fmoc strategy is frequently associated with higher coupling efficiencies and yields, often exceeding 99% per cycle.[5] The mild deprotection conditions minimize side reactions, leading to a higher purity of the crude product.[5] This significantly reduces the time and expense of downstream purification, a factor that can offset the higher initial raw material costs.[5][14] In contrast, the harsh acid treatments in Boc chemistry can lead to degradation of sensitive peptides, potentially lowering the overall yield and increasing purification challenges.[14]
-
Waste Management and Safety: The Boc strategy involves strong, hazardous acids like TFA and, for final cleavage from a resin, highly toxic hydrofluoric acid (HF), which requires specialized handling and equipment.[1][13] The Fmoc strategy is often considered "greener" due to its use of milder reagents, although piperidine is regulated.[5][16] Waste disposal is a significant operational cost that must be factored into the overall economic picture.[5]
Experimental Protocols
The following are generalized protocols for the introduction and removal of each protecting group.
Boc Group Protocol
-
Protection of an Amine:
-
Dissolve the amine in a suitable solvent (e.g., THF, Dioxane, or DCM).
-
Add a base (e.g., triethylamine or sodium bicarbonate).
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) to the solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous work-up and purify the N-Boc-protected amine.
-
-
Deprotection of a Boc-Amine:
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% solution in DCM).[]
-
Stir the mixture at room temperature for 30-60 minutes.[5]
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.
-
Cbz Group Protocol
-
Protection of an Amine:
-
Dissolve the amine in an aqueous solution of a base like sodium bicarbonate or in a solvent like THF.[3]
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform a standard work-up and purification.
-
-
Deprotection of a Cbz-Amine:
-
Dissolve the Cbz-protected amine in a solvent such as methanol, ethanol, or ethyl acetate.
-
Add a palladium on carbon catalyst (Pd/C, 5-10% by weight).
-
Subject the mixture to an atmosphere of hydrogen gas (H₂), often using a balloon or a hydrogenation apparatus.
-
Stir until the reaction is complete.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.[6]
-
Fmoc Group Protocol
-
Protection of an Amine:
-
Dissolve the amine in a solvent mixture, typically aqueous sodium bicarbonate and an organic solvent like dioxane.
-
Add 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu).[10]
-
Stir the reaction vigorously at room temperature.
-
After completion, perform an acidic work-up and extract the product.
-
Purify the Fmoc-protected amine.
-
-
Deprotection of an Fmoc-Amine:
-
Dissolve the Fmoc-protected compound in N,N-Dimethylformamide (DMF).
-
Stir at room temperature for a short period (typically 5-30 minutes).
-
Evaporate the solvent and piperidine under high vacuum or precipitate the product to separate it from the dibenzofulvene-piperidine adduct.
-
Alloc Group Protocol
-
Protection of an Amine:
-
Deprotection of an Alloc-Amine:
-
Dissolve the Alloc-protected compound in a suitable solvent like THF or DCM.
-
Add a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a nucleophilic scavenger (e.g., morpholine or dimedone).[3][10]
-
Stir under an inert atmosphere until completion.
-
Remove the catalyst and scavenger through extraction or chromatography to isolate the free amine.
-
Visualizing Workflows and Pathways
The following diagrams illustrate the decision-making process for selecting a protecting group and the fundamental deprotection pathways.
Caption: Decision workflow for selecting an amine protecting group.
Caption: Simplified deprotection pathways for common amine protecting groups.
Conclusion
The choice between Boc, Cbz, Fmoc, and Alloc is a strategic decision that hinges on the specific requirements of a synthesis. While the Boc strategy offers the advantages of lower-cost raw materials and is well-suited for certain challenging peptide sequences, its reliance on harsh acidic conditions can be a significant drawback.[5][13] The Fmoc strategy, despite higher initial costs, has become the dominant method in many applications, particularly automated solid-phase peptide synthesis, due to its milder conditions, higher efficiency, and the resulting simplification of purification processes.[5][13] Cbz and Alloc provide valuable orthogonal options, enabling complex synthetic routes that require multiple, distinct deprotection steps. Ultimately, a thorough evaluation of the peptide sequence, scale of production, available equipment, and a total cost analysis—encompassing materials, solvents, waste, and purification—is essential to determine the most cost-effective and efficient strategy for any given project.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 2-((tert-Butoxycarbonyl)amino)pent-4-enoic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, ensuring compliance and minimizing risk.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound. According to safety data, this compound presents the following risks:
Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent direct skin contact. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental spills. |
| Respiratory | Use in a well-ventilated area, such as a fume hood. | To prevent inhalation of dust or aerosols. |
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[3][4] In-lab pre-treatment should focus on safe collection, segregation, and potential neutralization of the acidic nature of the compound.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container for the collection of this compound and any contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves).[3][4]
-
Labeling: The container must be clearly marked with the full chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.[3][4]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Incompatible wastes should always be stored separately.
Step 2: In-Lab Neutralization of Small Quantities (Optional and with Caution)
For small amounts of purely acidic waste containing this compound without other hazardous components, neutralization can be considered to reduce its corrosivity. This should only be performed by trained personnel.
Experimental Protocol for Neutralization:
-
Working Area: Perform all neutralization procedures in a certified chemical fume hood.
-
Dilution: Slowly and cautiously add the acidic waste to a large volume of cold water (a 1:10 ratio of acid to water is a safe starting point) in a suitable container (e.g., a large beaker). Always add acid to water, never the other way around. [5]
-
Cooling: Place the container in an ice bath to manage any heat generated during neutralization.[6]
-
Base Addition: While stirring, slowly add a dilute basic solution (e.g., 5% sodium bicarbonate or sodium hydroxide) to the acidic solution.[7]
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Endpoint: Continue adding the base until the pH is between 5.5 and 9.0.[6][7]
-
Final Disposal of Neutralized Solution: This neutralized solution must still be collected in the designated hazardous waste container as it contains the organic compound. Do not pour it down the drain unless explicitly approved by your local regulations and EHS for this specific neutralized chemical.
Important Note on Deprotection: While the tert-Butoxycarbonyl (Boc) group can be removed under acidic conditions, this is generally not a recommended or necessary step for waste disposal. The deprotection process can generate byproducts and may complicate the waste stream. The primary goal for disposal is safe containment and transfer to a licensed facility.
Step 3: Storage and Professional Disposal
-
Secure Storage: Keep the sealed waste container in a designated, secure area for chemical waste, away from general laboratory traffic and incompatible materials.[4]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the collection of the hazardous waste.[3][4] Provide them with the full chemical name and any available safety data.
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep the material to avoid creating dust and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material to contain the spill before collection.
-
Decontamination: Clean the spill area thoroughly.
-
Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, rinse the mouth with water and seek immediate medical attention.
IV. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risk and ensuring proper disposal.
Hazard Identification and Physicochemical Properties
This compound is recognized as a chemical that requires careful handling due to its potential health effects. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] It may also be harmful if swallowed.[1]
A summary of its key physicochemical properties is provided in the table below:
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₄ |
| Molecular Weight | 215.25 g/mol |
| Appearance | White to light yellow liquid |
| Boiling Point | 352.0 ± 35.0 °C at 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
| Flash Point | 166.7 ± 25.9 °C |
Note: Physical properties can vary slightly between suppliers.
Personal Protective Equipment (PPE)
Due to the irritant nature of this compound, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that comply with ANSI Z87.1 standards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Check manufacturer compatibility charts. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required. |
| Respiratory Protection | Fume Hood | All handling of the compound should be conducted in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this chemical is crucial for safety and to maintain its integrity.
a. Engineering Controls:
-
Always work in a well-ventilated area.
-
All procedures involving the handling of this compound, especially when there is a risk of aerosol or dust formation, must be performed in a certified chemical fume hood.
b. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace within the fume hood by gathering all required equipment, such as spatulas, weighing paper, and reaction vessels.
-
Weighing and Transfer:
-
To minimize the generation of dust or aerosols, handle the solid form of the compound with care.
-
Use a spatula to transfer the chemical.
-
When preparing solutions, add the solid to the solvent slowly.
-
-
Post-Handling:
-
After handling, thoroughly wash your hands with soap and water.
-
Clean all contaminated surfaces and equipment.
-
c. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and comply with regulations.
a. Waste Segregation:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated items like weighing paper, gloves, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with other waste streams unless compatible.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, deface the label on the container and dispose of it according to your institution's guidelines for non-hazardous waste.
b. Disposal Method:
-
All waste containing this compound must be disposed of as chemical waste.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
